molecular formula C12H15FN2O B581410 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde CAS No. 1197193-42-2

2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Cat. No.: B581410
CAS No.: 1197193-42-2
M. Wt: 222.263
InChI Key: YZBVGNIPKBFUIS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (CAS 1197193-42-2) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a benzaldehyde core strategically substituted with a fluorine atom and a 4-methylpiperazine group, a structural motif known to enhance the bioactivity and pharmacokinetic properties of novel synthetic molecules . Its primary research application is as a key building block for synthesizing more complex molecules. The presence of the piperazine ring, a privileged scaffold in pharmaceuticals, makes this aldehyde particularly valuable for creating potential therapeutics . Researchers utilize it in the design and development of compounds targeting various diseases. For instance, structurally similar piperazine-benzaldehyde derivatives have been used to create potent and selective Monoamine Oxidase A (MAO-A) inhibitors, which are relevant for investigating treatments for neurological disorders such as depression . Furthermore, its utility extends to the search for novel anti-infectives. The piperazine moiety is a common feature in several antibiotics, and this compound serves as a precursor in synthesizing new molecular entities designed to target bacterial enzymes like Fab I, an underexploited target in antibacterial drug discovery . The compound is offered with a purity of 97% . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBVGNIPKBFUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693895
Record name 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-42-2, 887974-34-7
Record name 2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID00693895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes detailed, standardized experimental protocols for determining key physical characteristics. These methodologies are intended to provide a framework for researchers to ascertain the physical properties of this and similar novel compounds.

Core Compound Information

Below is a summary of the fundamental identifiers for this compound.

PropertyValue
Chemical Name This compound
CAS Number 1197193-42-2[1]
Molecular Formula C12H15FN2O[1][2]
Molecular Weight 222.26 g/mol [3]
Purity 97% (as available from some suppliers)[3]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[4] This procedure relies on heating a small sample within a capillary tube and observing the temperature range over which the solid transitions to a liquid.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[4][5]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the material.[6] The packed sample height should be approximately 1-2 mm.[6]

  • Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.[4]

  • Heating:

    • If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature.[7]

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

    • If the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range, followed by a slower, more precise measurement with a fresh sample.[7]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the micro boiling point method provides an accurate determination.[8][9][10] This technique involves observing the temperature at which the vapor pressure of the liquid equals the external pressure.[11]

Apparatus:

  • Small test tube (e.g., 6 x 50 mm)[8]

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil or a beaker on a hot plate)[8]

  • Rubber band or tubing to attach the test tube to the thermometer[8]

Procedure:

  • Sample Preparation: Add a few drops of the liquid sample into the small test tube to a depth of about 1-2 cm.[8]

  • Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.[11]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is near the thermometer bulb. Suspend the assembly in the heating bath.[8]

  • Heating: Gently heat the bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[8]

  • Observation and Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[12][13]

Apparatus:

  • Small test tubes

  • Spatula

  • Glass stirring rod

  • pH paper

Solvents:

  • Water (deionized)

  • 5% Sodium Hydroxide (NaOH) solution[13]

  • 5% Sodium Bicarbonate (NaHCO3) solution[13]

  • 5% Hydrochloric Acid (HCl) solution[13]

  • Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

Procedure:

  • Initial Test in Water:

    • Place approximately 10 mg of the solid sample into a small test tube.[14]

    • Add about 1 mL of water in portions, shaking or stirring vigorously after each addition.[13][14]

    • Observe if the compound dissolves completely. If it does, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[12][14]

  • Tests for Water-Insoluble Compounds:

    • If the compound is insoluble in water, test its solubility in separate test tubes containing 1 mL of 5% NaOH, 5% NaHCO3, and 5% HCl.[13]

    • Solubility in 5% NaOH suggests the presence of an acidic functional group (e.g., a phenol).[12]

    • Solubility in 5% NaHCO3 indicates a more strongly acidic group (e.g., a carboxylic acid).[12]

    • Solubility in 5% HCl is indicative of a basic functional group, such as an amine.[12]

  • Test in Organic Solvents:

    • For compounds insoluble in aqueous solutions, their solubility in various organic solvents can be tested using a similar procedure to provide information on their polarity.

Synthesis and Characterization Workflow

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be inferred from the preparation of structurally similar compounds, such as 2-fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde.[15] The following diagram illustrates a potential synthesis workflow.

Caption: Plausible synthesis workflow for this compound.

Following synthesis, a comprehensive characterization is essential to confirm the structure and purity of the compound. The diagram below outlines a typical characterization workflow for a novel chemical entity.

Caption: General workflow for the characterization of a novel chemical compound.

References

Technical Guide: Physicochemical Characterization of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Determination of the Melting Point for 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

This technical guide provides an in-depth overview of the physicochemical characterization of this compound, with a primary focus on the experimental determination of its melting point. Due to the limited availability of public data on this specific compound, this document outlines the standardized protocols for establishing this critical physical property.

Compound Data Presentation

The melting point for this compound is not publicly documented in readily available chemical databases and literature. Therefore, experimental determination is necessary. The table below summarizes the known identifiers for this compound and provides a placeholder for the experimentally determined melting point.

Identifier Value
Chemical Name This compound
CAS Number 1197193-42-2
Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
Melting Point (°C) Data not publicly available

Experimental Protocol for Melting Point Determination

The following section details a standardized methodology for determining the melting point of a solid organic compound such as this compound. This protocol is based on the capillary method, a widely accepted and accurate technique.

Objective: To determine the melting point range of a pure solid organic compound. The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

Materials and Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

  • The sample of this compound

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of the compound is forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

  • Initial (Rapid) Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point and saves time during the accurate determination.

    • Allow the apparatus to cool sufficiently before proceeding to the next step.

  • Accurate Determination:

    • Prepare a fresh capillary tube with the sample.

    • Place the new capillary tube in the melting point apparatus.

    • Heat the sample at a faster rate until the temperature is about 15-20°C below the approximate melting point observed in the initial determination.

    • Reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • The recorded temperatures represent the melting point range of the compound.

  • Repeat for Accuracy:

    • It is good practice to repeat the accurate determination at least once more with a fresh sample to ensure the results are reproducible.

Data Interpretation: A sharp melting point range (typically 0.5-2°C) is indicative of a pure compound.[1] Impurities tend to lower and broaden the melting point range.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a chemical compound.

MeltingPointWorkflow start Start prep_sample Sample Preparation: - Crush sample to a fine powder - Pack into capillary tube start->prep_sample initial_heat Rapid Initial Heating: - Determine approximate melting point prep_sample->initial_heat cool_down Cool Apparatus initial_heat->cool_down accurate_heat Accurate Determination: - Heat rapidly to ~15°C below approx. MP - Reduce heating rate to 1-2°C/min cool_down->accurate_heat observe_melt Observation: - Record temperature at first liquid drop - Record temperature at complete melting accurate_heat->observe_melt record_data Record Melting Point Range observe_melt->record_data repeat_exp Repeat for Reproducibility? record_data->repeat_exp repeat_exp->accurate_heat Yes end End repeat_exp->end No

Caption: Workflow for Melting Point Determination.

References

Technical Guide: 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in contemporary drug discovery and development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines a standard procedure for the determination of its boiling point. Furthermore, this guide illustrates its relevance in medicinal chemistry, particularly as a scaffold for kinase inhibitors, through a representative signaling pathway diagram.

Compound Profile

This compound is an aromatic aldehyde featuring a fluorine atom and a 4-methylpiperazine substituent. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the piperazine moiety often improves solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1197193-42-2[1][2][3]
Molecular Formula C₁₂H₁₅FN₂O[1]
Molecular Weight 222.26 g/mol [1]
Boiling Point Not reported in the literature
Purity Typically ≥96%[3]
Appearance Varies (often a solid)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The following protocol is a representative method.

Materials:

  • 2,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Ethanol

Procedure:

  • To a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in dimethylformamide (DMF), add 1-methylpiperazine (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form, which is the crude product.

  • Collect the solid by filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Determination of Boiling Point

As the boiling point of this compound is not documented, the following experimental protocol using the Thiele tube method can be employed for its determination.[4][5][6]

Apparatus:

  • Thiele tube

  • Thermometer (0-300 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube containing mineral oil, making sure the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6][7] Record this temperature.

Application in Drug Development: Kinase Inhibitors

This compound serves as a crucial starting material in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aldehyde functional group of this compound provides a reactive handle for further chemical modifications to build more complex molecules that can selectively bind to the active site of a target kinase, thereby inhibiting its activity.

Below is a diagram representing a simplified signaling pathway that is often targeted by kinase inhibitors derived from this benzaldehyde derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase2 Inhibits

Caption: A simplified kinase signaling pathway and the point of inhibition.

Logical Workflow for Kinase Inhibitor Screening

The development of a new kinase inhibitor involves a structured workflow, from initial compound synthesis to preclinical evaluation. The following diagram illustrates this logical progression.

G Synthesis Synthesis of Inhibitor Library (using this compound) HTS High-Throughput Screening (Biochemical Kinase Assays) Synthesis->HTS HitValidation Hit Validation and IC50 Determination HTS->HitValidation LeadOpt Lead Optimization (Structure-Activity Relationship) HitValidation->LeadOpt InVitro In Vitro Cellular Assays (Potency and Selectivity) LeadOpt->InVitro InVivo In Vivo Animal Models (Efficacy and Toxicology) InVitro->InVivo Preclinical Preclinical Candidate Selection InVivo->Preclinical

Caption: Workflow for the discovery and development of a kinase inhibitor.

References

Spectroscopic Analysis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural characterization of this molecule.

Chemical Structure and Overview

This compound, with the CAS Number 1197193-42-2, possesses a molecular formula of C₁₂H₁₅FN₂O and a molecular weight of 222.26 g/mol . Its structure, featuring a fluorinated benzaldehyde core coupled with a methylpiperazine moiety, makes it a valuable building block in the synthesis of various biologically active compounds. The precise characterization of this molecule is paramount for its application in medicinal chemistry.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of labile protons.

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei and 100 MHz or higher for ¹³C nuclei.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is used.

  • Acquisition Parameters: Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Acquisition Parameters: A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary.

  • Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Predicted Spectral Data

In the absence of experimentally verified data, predicted ¹H and ¹³C NMR spectral data can provide valuable insights into the expected chemical shifts and multiplicities. These predictions are based on established empirical rules and computational algorithms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde-H9.8 - 10.2s-1H
Aromatic-H (ortho to CHO)7.5 - 7.8d~8-91H
Aromatic-H (meta to CHO, ortho to F)6.7 - 7.0dd~8-9, ~2-31H
Aromatic-H (ortho to N)6.6 - 6.9d~2-31H
Piperazine-H (adjacent to N-Aryl)3.3 - 3.6t~54H
Piperazine-H (adjacent to N-Methyl)2.5 - 2.8t~54H
Methyl-H2.2 - 2.5s-3H
Predicted ¹³C NMR Spectral Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound. Due to the presence of fluorine, carbon-fluorine coupling is expected, which would result in splitting of the signals for the carbons in the aromatic ring.

Carbon Assignment Predicted Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
C=O (Aldehyde)188 - 192s
C-F (Aromatic)160 - 165d, ¹JCF ≈ 240-260 Hz
C-N (Aromatic)150 - 155d, ³JCF ≈ 5-10 Hz
C-CHO (Aromatic)125 - 130d, ³JCF ≈ 5-10 Hz
CH (Aromatic)115 - 120d, ²JCF ≈ 20-25 Hz
CH (Aromatic)110 - 115d, ⁴JCF ≈ 1-3 Hz
CH (Aromatic)100 - 105d, ²JCF ≈ 20-25 Hz
Piperazine C (adjacent to N-Aryl)48 - 52s
Piperazine C (adjacent to N-Methyl)54 - 58s
Methyl C45 - 48s

Interpretation and Structural Elucidation Workflow

The process of assigning the NMR signals to the corresponding nuclei in the molecule follows a logical workflow.

G cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis A Acquire 1H and 13C NMR Spectra B Analyze 1H NMR Spectrum A->B C Analyze 13C NMR Spectrum A->C D Correlate 1H and 13C Data (e.g., HSQC, HMBC) B->D B1 Identify Chemical Shifts B->B1 B2 Determine Integration B->B2 B3 Analyze Multiplicity and Coupling Constants B->B3 C->D C1 Identify Chemical Shifts C->C1 C2 Observe C-F Couplings C->C2 E Assign Protons and Carbons to the Structure D->E

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental for the unambiguous structural confirmation of this compound. While experimentally obtained data remains the gold standard, the predictive data and methodologies outlined in this guide offer a robust framework for researchers working with this and structurally related compounds. Accurate spectral interpretation is a critical step in ensuring the quality and integrity of chemical entities used in drug discovery and development pipelines.

In-Depth Mass Spectrometry Analysis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometry analysis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. Due to the limited availability of public domain experimental mass spectra for this specific compound, this document presents a predictive analysis based on the well-established fragmentation patterns of its constituent chemical moieties: a substituted benzaldehyde and an N-methylpiperazine ring. The information herein serves as a robust reference for researchers involved in the identification, characterization, and quality control of this and structurally related molecules.

Predicted Mass Spectrum Data

The mass spectrometry of this compound under electron ionization (EI) is expected to yield a series of characteristic fragment ions. The molecular ion peak ([M]•+) should be observable, and the subsequent fragmentation is anticipated to be driven by the lability of the bonds associated with the piperazine ring and the benzaldehyde group. The predicted quantitative data for the major ions are summarized in Table 1.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Relative Intensity (%) Interpretation
222[C12H15FN2O]•+45Molecular Ion ([M]•+)
221[C12H14FN2O]+30Loss of a hydrogen radical from the aldehyde ([M-H]+)
193[C11H14FN2]+85Loss of the formyl group ([M-CHO]+)
123[C7H5FO]+60Cleavage at the piperazine-aryl bond
99[C5H11N2]+100N-methylpiperazine fragment (Base Peak)
70[C4H8N]+75Fragmentation of the piperazine ring
57[C3H7N]+50Further fragmentation of the piperazine ring

Table 1: Predicted Mass Spectrometry Data for this compound

Proposed Fragmentation Pathway

The fragmentation of this compound is likely initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation cascades. The most probable cleavages are alpha-cleavage at the benzaldehyde group and fragmentation within the N-methylpiperazine ring, which is a common pathway for such structures.

G mol This compound [C12H15FN2O]•+ m/z = 222 frag1 [M-H]+ [C12H14FN2O]+ m/z = 221 mol->frag1 - H• frag2 [M-CHO]+ [C11H14FN2]+ m/z = 193 mol->frag2 - CHO• frag3 Fluorobenzaldehyde fragment [C7H5FO]+ m/z = 123 mol->frag3 Aryl-N cleavage frag4 N-methylpiperazine fragment [C5H11N2]+ m/z = 99 mol->frag4 Aryl-N cleavage frag5 Piperazine ring fragment [C4H8N]+ m/z = 70 frag4->frag5 - C2H5N frag6 Piperazine ring fragment [C3H7N]+ m/z = 57 frag4->frag6 - C2H4

Figure 1: Predicted Fragmentation Pathway

Experimental Protocol

The following is a standard experimental protocol for the mass spectrometry analysis of a small organic molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

3.1. Sample Preparation

  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

3.3. Data Acquisition and Analysis

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it with the predicted data and known fragmentation behaviors of similar compounds.

Logical Workflow for Analysis

The logical process for analyzing and identifying this compound using mass spectrometry is outlined below.

G start Sample Preparation gc_ms GC-MS Analysis start->gc_ms tic Total Ion Chromatogram (TIC) Generation gc_ms->tic peak_id Peak Identification tic->peak_id mass_spec Mass Spectrum Extraction peak_id->mass_spec frag_analysis Fragmentation Pattern Analysis mass_spec->frag_analysis data_comp Comparison with Predicted Data frag_analysis->data_comp struct_confirm Structural Confirmation data_comp->struct_confirm

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in medicinal chemistry. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized method for the formation of aryl-amine bonds. This document outlines the chemical principles, experimental procedures, and data interpretation relevant to this synthesis, tailored for an audience in research and drug development.

Introduction

This compound is a valuable building block in the synthesis of various pharmacologically active molecules. The presence of the fluorinated benzaldehyde moiety combined with the 4-methylpiperazine group makes it a versatile precursor for developing compounds such as kinase inhibitors and other therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves solubility and pharmacokinetic properties.

The synthesis of this compound is efficiently achieved through the nucleophilic aromatic substitution of a difluorinated benzaldehyde with 1-methylpiperazine. This reaction is regioselective, driven by the electronic properties of the aromatic ring.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr mechanism. In this reaction, a nucleophile (1-methylpiperazine) attacks an electron-deficient aromatic ring (2,4-difluorobenzaldehyde), leading to the substitution of a leaving group (a fluorine atom). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

The presence of electron-withdrawing groups (in this case, the aldehyde and the fluorine atoms) on the aromatic ring is crucial as they activate the ring towards nucleophilic attack by lowering its electron density. The reaction of 2,4-difluorobenzaldehyde with 1-methylpiperazine is expected to be highly regioselective, with the substitution occurring at the C4 position (para to the aldehyde group). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization.

SNAr_Mechanism

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,4-Difluorobenzaldehyde327-10-6C₇H₄F₂O142.10
1-Methylpiperazine109-01-3C₅H₁₂N₂100.16
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Saturated Ammonium Chloride (NH₄Cl) solution-NH₄Cl53.49
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Deionized Water7732-18-5H₂O18.02

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.3. Reaction Procedure

Experimental_Workflow

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluorobenzaldehyde (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (1.2 eq).

  • Solvent Addition : Add anhydrous dimethylformamide (DMF) to the flask under a nitrogen or argon atmosphere.

  • Reaction Conditions : Heat the reaction mixture to 80°C and stir for 4 hours.[1] A higher temperature of up to 120°C for a shorter duration of 2 hours has also been reported for a similar reaction.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing : Combine the organic extracts and wash with saturated ammonium chloride solution, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude material by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

3.4. Expected Results

ParameterExpected Outcome
Yield 70-85%
Appearance Yellowish solid or oil
Purity (by HPLC) >95% after purification

Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR : Expect characteristic signals for the aromatic protons, the aldehyde proton (around 10 ppm), the piperazine protons, and the methyl group protons.

  • ¹³C NMR : Signals corresponding to the aromatic carbons, the carbonyl carbon of the aldehyde, and the carbons of the piperazine ring and methyl group are expected.

  • ¹⁹F NMR : A signal corresponding to the fluorine atom on the aromatic ring will be present.

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the mass of the product (C₁₂H₁₅FN₂O, MW: 222.26 g/mol ) should be observed.[3]

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for the C=O stretch of the aldehyde, C-F bond, and C-N bonds are expected.

Safety and Handling

  • 2,4-Difluorobenzaldehyde : Corrosive and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Methylpiperazine : Flammable and corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • Dimethylformamide (DMF) : A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate : Irritant. Avoid dust inhalation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and efficient method for producing this important chemical intermediate. The procedure outlined in this guide, based on established chemical principles, provides a clear pathway for researchers in the field of drug discovery and development to access this versatile building block. Proper execution of the experimental protocol and adherence to safety guidelines are essential for a successful and safe synthesis.

References

Reaction mechanism for the formation of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the predominant reaction mechanism and a representative experimental protocol for the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis primarily proceeds through a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr).

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of the target molecule is achieved by the reaction of a suitable di-halogenated benzaldehyde with 1-methylpiperazine. The most common and efficient route involves the selective substitution of a fluoride ion from 2,4-difluorobenzaldehyde.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (the secondary amine of 1-methylpiperazine) on the carbon atom bearing the leaving group (fluorine) at the C4 position of the aromatic ring. This position is electronically activated (made more electrophilic) by the electron-withdrawing effects of both the aldehyde group (at C1) and the fluorine atom (at C2). This addition forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group from the C4 position, yielding the final substituted product.

The fluorine atom at the C4 position is preferentially substituted over the fluorine at the C2 position. This regioselectivity is because the strong electron-withdrawing aldehyde group is para to the C4 position, allowing for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.

Visualized Reaction Mechanism

The following diagram illustrates the stepwise SNAr mechanism for the formation of the title compound.

Caption: SNAr mechanism for the synthesis.

Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of structurally similar compounds, such as 2-fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde.[2] Researchers should perform their own optimization.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
2,4-Difluorobenzaldehyde142.105.00 g35.21.0
1-Methylpiperazine100.164.23 g (4.70 mL)42.21.2
Potassium Carbonate (K₂CO₃)138.215.83 g42.21.2
N,N-Dimethylformamide (DMF)73.0910 mL--
Water (H₂O)18.02As needed--
Ethyl Acetate (EtOAc)88.11As needed--
Saturated Ammonium Chloride (NH₄Cl)53.49As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

3.2. Procedure

  • Reaction Setup: Combine 2,4-difluorobenzaldehyde (5.00 g, 35.2 mmol), 1-methylpiperazine (4.70 mL, 42.2 mmol), and potassium carbonate (5.83 g, 42.2 mmol) in a round-bottom flask containing dry N,N-dimethylformamide (10 mL).

  • Heating: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 80°C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them sequentially with saturated ammonium chloride solution (4 x 100 mL) to remove residual DMF and other impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure this compound.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Synthesis_Workflow start Start setup Combine Reactants (2,4-difluorobenzaldehyde, 1-methylpiperazine, K₂CO₃) in DMF start->setup reaction Heat to 80°C Under N₂ Atmosphere (4-6 hours) setup->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool to RT Quench with H₂O monitor->workup Complete extraction Extract with Ethyl Acetate (3x) workup->extraction washing Wash Organic Layers with Sat. NH₄Cl (4x) extraction->washing drying Dry with MgSO₄ Filter washing->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify via Flash Chromatography concentration->purification end Obtain Pure Product purification->end

Caption: Experimental workflow for the synthesis.

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and in a well-ventilated fume hood. The provided protocol is a representative example and may require optimization.

References

An In-depth Technical Guide to Alternative Synthetic Routes for 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of synthetic strategies for the preparation of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in medicinal chemistry. The primary focus is on providing alternative, viable routes to this compound, complete with experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale and process development.

Introduction

This compound is a valuable building block in the synthesis of pharmacologically active molecules. The presence of the fluorine atom and the methylpiperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance, affecting parameters such as metabolic stability, lipophilicity, and receptor binding affinity. The strategic placement of the aldehyde group provides a reactive handle for a wide array of subsequent chemical transformations. Consequently, efficient and scalable access to this intermediate is of considerable importance. This guide details two distinct synthetic approaches: a primary, direct route via Nucleophilic Aromatic Substitution and a more complex, multi-step alternative.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing aldehyde group, which facilitates the displacement of a fluoride at the C4 position by N-methylpiperazine. The fluorine atom at the C2 position is significantly less activated and remains intact, ensuring high regioselectivity.

The foundational reaction involves treating 2,4-difluorobenzaldehyde with N-methylpiperazine in the presence of a base.

Experimental Protocol

This protocol is adapted from established procedures for analogous SNAr reactions on difluorobenzaldehydes.

Materials:

  • 2,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add 1-methylpiperazine (1.1-1.2 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the SNAr synthesis. Yields are based on literature reports for structurally similar reactions and may vary depending on specific conditions and scale.

ParameterValueReference
Starting Material 2,4-DifluorobenzaldehydeN/A
Reagents 1-Methylpiperazine, K₂CO₃N/A
Solvent DMSO or DMFN/A
Temperature 80-120 °CN/A
Reaction Time 4-12 hoursN/A
Typical Yield 75-90%Analogous Reactions
Purity (Post-Chromatography) >98%Analogous Reactions

Workflow Diagram

sn_ar_workflow start Start Materials: 2,4-Difluorobenzaldehyde 1-Methylpiperazine K₂CO₃, DMSO reaction SₙAr Reaction (80-120°C, 4-12h) start->reaction workup Aqueous Workup (Water Quench, EtOAc Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-Fluoro-4-(4-methyl- piperazin-1-yl)benzaldehyde purification->product

SNAr Reaction Workflow

Route 2: Multi-step Synthesis via Grignard Reagent and Formylation

This pathway is conceptualized based on a patented method for the synthesis of 2-fluoro-4-hydroxybenzaldehyde, adapted here for the target molecule.[1] The key steps are:

  • Protection/Activation : Start with 3-fluoroanisole (or a similar protected 3-fluorophenol).

  • Bromination : Introduce a bromine atom ortho to the fluorine, directed by the methoxy group.

  • Piperazine Installation : Couple N-methylpiperazine with the brominated intermediate, likely via a palladium-catalyzed Buchwald-Hartwig amination.

  • Grignard Formation & Formylation : Convert the remaining halogen (or a newly introduced one) into a Grignard reagent, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

  • Deprotection (if necessary) : If a protecting group was used, its removal would be the final step.

Conceptual Experimental Protocol (Illustrative)

Step 2a: Bromination of 3-Fluoroanisole

  • Dissolve 3-fluoroanisole (1.0 eq) in a suitable solvent like dichloromethane.

  • Cool the solution to 0-10 °C.

  • Slowly add a brominating agent such as N-Bromosuccinimide (NBS) (1.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC-MS).

  • Work up by washing with aqueous sodium thiosulfate and brine, dry, and concentrate to yield 1-bromo-2-fluoro-4-methoxybenzene.

Step 2b: Buchwald-Hartwig Amination

  • Combine 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous, deoxygenated solvent like toluene.

  • Heat the mixture under an inert atmosphere (e.g., Argon) at 80-110 °C until the starting material is consumed.

  • Cool the reaction, filter off the catalyst, and perform an extractive workup. Purify by column chromatography.

Step 2c: Grignard Reaction and Formylation

  • The product from 2b would first need to be halogenated at the desired position (ortho to fluorine). This adds complexity. A more direct, though challenging, alternative is a directed ortho-metalation followed by formylation.

  • Illustrative Grignard path: Assuming a suitable bromo-precursor is made, dissolve it in anhydrous THF under an inert atmosphere.

  • Add magnesium turnings and initiate Grignard formation.

  • Cool the resulting Grignard reagent to -10 to 0 °C and slowly add anhydrous DMF (1.5 eq).

  • Stir for several hours, then quench the reaction carefully with saturated aqueous ammonium chloride.

  • Perform an extractive workup and purify the resulting aldehyde.

Quantitative Data Comparison

This multi-step route is inherently less efficient overall than the direct SNAr approach.

ParameterRoute 1 (SNAr)Route 2 (Multi-step)
Number of Steps 13-4+
Overall Yield High (typically 75-90%)Low-Moderate (product of yields from each step)
Atom Economy GoodPoor
Process Complexity LowHigh (requires inert atmospheres, catalyst systems)

Logical Relationship Diagram

multistep_logic cluster_start Starting Materials cluster_synthesis Synthetic Sequence A 3-Fluoroanisole S1 Step 1: Bromination A->S1 B N-Methylpiperazine S2 Step 2: Buchwald-Hartwig Amination B->S2 S1->S2 S3 Step 3: Directed Metalation or Halogen-Metal Exchange S2->S3 S4 Step 4: Formylation S3->S4 product Final Product S4->product

Multi-step Synthesis Logical Flow

Conclusion

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluorobenzaldehyde with N-methylpiperazine stands out as the most efficient and direct method. It offers high yields, excellent regioselectivity, and operational simplicity, making it highly suitable for both small-scale and large-scale production.

The alternative multi-step pathway, while chemically feasible, presents significant challenges in terms of overall yield, process complexity, and cost. It involves sensitive reagents, multiple purification steps, and potentially difficult-to-control reactions like directed ortho-metalation. This route would typically only be considered if the primary starting material, 2,4-difluorobenzaldehyde, is unavailable, or if the synthetic sequence is part of a larger strategy to produce a library of analogs with varied substitution patterns originating from a common intermediate. For the specific target molecule, the SNAr approach is unequivocally the preferred synthetic strategy.

References

Chemical Reactivity Profile of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity profile of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde, a key intermediate in contemporary medicinal chemistry. The document details its synthesis, physicochemical properties, and characteristic chemical reactions. Emphasis is placed on its application as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and experimental workflows are provided to support researchers in its effective utilization.

Introduction

This compound, with CAS Number 1197193-42-2, is a substituted benzaldehyde derivative that has garnered significant interest in the field of drug discovery and development. Its unique structural features, comprising a reactive aldehyde group, a nucleophilic 4-methylpiperazine moiety, and an electron-withdrawing fluorine atom on the aromatic ring, make it a valuable synthon for the construction of complex molecular architectures with diverse biological activities. The strategic placement of the fluorine atom influences the molecule's electronic properties and metabolic stability, often enhancing the pharmacokinetic profile of its derivatives. This guide aims to provide a detailed technical resource on the chemical reactivity and handling of this important intermediate.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the following tables summarize its known properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1197193-42-2
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Table 2: Expected Spectroscopic Data

Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to the aldehyde proton (~9.8-10.2 ppm), aromatic protons (with characteristic splitting patterns due to fluorine coupling), piperazine ring protons, and the N-methyl group protons.
¹³C NMR Signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with C-F couplings), piperazine carbons, and the N-methyl carbon.
IR (cm⁻¹) Characteristic absorption bands for C=O stretching of the aldehyde (~1700-1680 cm⁻¹), C-F stretching, C-N stretching, and aromatic C-H and C=C stretching.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 222, with fragmentation patterns corresponding to the loss of the aldehyde group, and cleavage of the piperazine ring.

Synthesis and Experimental Protocol

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNA) reaction.

Figure 1: Synthetic pathway to the target molecule.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous compounds, specifically from methodologies used in the preparation of kinase inhibitors.[1]

Materials:

  • 2,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃, or Diisopropylethylamine - DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in an anhydrous solvent, add 1-methylpiperazine (1.1 to 1.5 equivalents) and a suitable base (2.0 to 3.0 equivalents).

  • The reaction mixture is stirred under an inert atmosphere at an elevated temperature (typically ranging from 80°C to 120°C).

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity Profile

The reactivity of this compound is governed by its three key functional groups: the aldehyde, the fluoro-substituted aromatic ring, and the 4-methylpiperazine moiety.

Figure 2: Reactivity map of the title molecule.
  • Aldehyde Group: This is the most reactive site for many transformations.

    • Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃).

    • Reduction: Can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

    • Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

    • Condensation Reactions: Undergoes condensation with various nucleophiles, such as hydrazines to form hydrazones, and amines to form imines (Schiff bases).

  • 4-Methylpiperazine Moiety: The tertiary amine of the piperazine ring is nucleophilic.

    • Salt Formation: Can react with acids to form quaternary ammonium salts.

    • The secondary amine of a non-methylated piperazine analogue would be reactive towards acylation, alkylation, and arylation.

  • Fluoro-Substituted Aromatic Ring: The fluorine atom activates the ring towards nucleophilic aromatic substitution, although this is generally less facile than the reactions at the aldehyde group. Strong nucleophiles under forcing conditions may displace the fluoride.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably kinase inhibitors for oncology applications.

Synthesis of Dual FLT3/Aurora Kinase Inhibitors

A significant application of this molecule is in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. These compounds have shown potent activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in the treatment of Acute Myeloid Leukemia (AML).[1]

The general synthetic workflow involves the condensation of this compound with a substituted aminopyridine derivative, followed by cyclization to form the core imidazopyridine scaffold.

Figure 3: Workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its well-defined reactivity, stemming from the interplay of its aldehyde, piperazine, and fluoroaromatic functionalities, allows for its incorporation into a wide range of complex molecular scaffolds. The synthetic accessibility and the advantageous properties imparted by its structural motifs ensure its continued importance in the design and development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the full potential of this key building block in their synthetic endeavors.

References

Technical Guide: Stability and Storage of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical intermediate, 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde. The information herein is compiled to ensure the integrity and purity of the compound for research and drug development applications.

Compound Overview

Chemical Name: this compound CAS Number: 1197193-42-2 Molecular Formula: C₁₂H₁₅FN₂O Molecular Weight: 222.26 g/mol

This compound is a key building block in medicinal chemistry, valued for its fluorinated benzaldehyde structure combined with a methylpiperazine moiety. The aldehyde group serves as a reactive handle for various chemical transformations, while the fluoro and piperazine groups can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and solubility, to target molecules.[1]

Stability Profile and Recommended Storage

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from structurally related fluorinated and piperazinyl benzaldehydes provide a strong basis for stability and storage recommendations. The primary factors influencing the stability of this compound are likely to be temperature, light, air (oxidation), and moisture.

Key Stability Considerations:

  • Oxidation: Benzaldehydes are susceptible to oxidation to the corresponding carboxylic acids, particularly when exposed to air.

  • Light Sensitivity: Aromatic aldehydes can be sensitive to light, which may catalyze degradation.

  • Moisture: The presence of moisture can potentially lead to hydration of the aldehyde or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rates of all potential degradation reactions.

Recommended Storage Conditions:

Based on the stability profiles of analogous compounds, the following storage conditions are recommended to maintain the purity and integrity of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the aldehyde functional group.
Light Store in an amber or opaque container in a dark locationTo protect against light-catalyzed degradation.
Moisture Keep container tightly sealed in a dry, well-ventilated placeTo prevent hydrolysis and other moisture-related degradation.
Container Tightly sealed, suitable chemical-resistant containerTo prevent contamination and exposure to air and moisture.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a stability-indicating assay method (SIAM) should be developed and validated. This typically involves subjecting the compound to forced degradation studies and analyzing the samples at various time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N Hydrochloric Acid.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N Sodium Hydroxide.

    • Incubate at room temperature for a defined period (e.g., 8 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% Hydrogen Peroxide.

    • Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven (e.g., at 70°C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in the chosen solvent for analysis.

  • Photostability:

    • Expose the solid compound to a light source with a specified output (e.g., in a photostability chamber) according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method.

    • The HPLC method should be capable of separating the parent compound from all degradation products. A diode array detector (DAD) is recommended to check for peak purity.

Long-Term and Accelerated Stability Study Protocol

Objective: To determine the shelf-life and re-test period of the compound under defined storage conditions.

Methodology:

  • Sample Preparation: Package the solid compound in the proposed long-term storage container.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 2-8°C.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for:

    • Appearance (visual inspection).

    • Assay (potency) by a validated HPLC method.

    • Purity (quantification of any degradation products) by the same HPLC method.

Visualizations

Synthesis and Application Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use as an intermediate in a drug discovery program.

G cluster_synthesis Synthesis cluster_application Drug Discovery Application start Starting Materials (e.g., 2,4-Difluorobenzaldehyde & 1-Methylpiperazine) reaction Nucleophilic Aromatic Substitution Reaction start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification product This compound purification->product reaction_dev Reaction with other building blocks (e.g., Reductive Amination, Wittig Reaction, etc.) product->reaction_dev Key Intermediate library Compound Library Synthesis reaction_dev->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Lead Candidate hit_to_lead->candidate

Caption: Synthesis and application workflow for the title compound.

Stability Testing Logical Flow

This diagram outlines the logical progression of a stability testing program for a chemical intermediate.

G start Obtain Pure Compound develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) start->develop_method forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) develop_method->forced_degradation validate_method Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) forced_degradation->validate_method setup_stability Set up Long-Term and Accelerated Stability Studies validate_method->setup_stability pull_samples Pull Samples at Pre-defined Timepoints setup_stability->pull_samples analyze_samples Analyze Samples (Assay, Purity, Appearance) pull_samples->analyze_samples analyze_samples->pull_samples Next Timepoint evaluate_data Evaluate Data and Determine Shelf-life/Retest Period analyze_samples->evaluate_data end Establish Storage Conditions and Expiry Date evaluate_data->end

Caption: Logical workflow for a chemical stability testing program.

References

Derivatization of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde: A Technical Guide to Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde is a versatile synthetic intermediate poised for the generation of diverse molecular entities with significant potential in medicinal chemistry. Its unique structural features—a reactive aldehyde group, a fluorine-substituted aromatic ring, and a methylpiperazine moiety—provide a rich platform for derivatization, leading to novel compounds with a range of biological activities. This technical guide provides an in-depth exploration of the derivatization strategies for this core scaffold, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways. The strategic incorporation of the fluorobenzaldehyde and methylpiperazine motifs has been instrumental in the development of targeted therapies, particularly in the realm of oncology.

Core Synthetic Strategies and Derivatizations

The chemical reactivity of this compound is primarily centered around its aldehyde functional group, which readily participates in a variety of condensation and carbon-carbon bond-forming reactions. Additionally, the piperazine nitrogen offers sites for further modification, although derivatization at the aldehyde is more commonly explored for generating diverse compound libraries.

Condensation Reactions

Schiff Base Formation: The aldehyde group undergoes facile condensation with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds in a variety of solvents, such as ethanol or methanol.

Experimental Protocol: General Procedure for Schiff Base Formation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add the desired primary amine (1.0-1.2 eq) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine or a mild inorganic base.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the product often precipitates upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be purified by recrystallization.

Carbon-Carbon Bond Forming Reactions

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.

Experimental Protocol: General Wittig Olefination

  • Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.0-1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to generate the ylide.

  • Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at the same low temperature.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of Heterocyclic Compounds

The aldehyde functionality serves as a key building block for the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.

Pyrimidine Synthesis via Chalcone Intermediate: A common route to pyrimidines involves the initial synthesis of a chalcone intermediate through a Claisen-Schmidt condensation of the benzaldehyde with an appropriate ketone. The resulting chalcone is then cyclized with a reagent like urea, thiourea, or guanidine to form the pyrimidine ring.[1][2][3][4][5]

Experimental Protocol: Two-Step Pyrimidine Synthesis

Step 1: Chalcone Synthesis

  • Reaction Setup: Dissolve this compound (1.0 eq) and a suitable acetophenone derivative (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise while stirring.

  • Reaction and Isolation: Continue stirring at room temperature for several hours. The chalcone product often precipitates and can be collected by filtration and washed with cold water.

Step 2: Pyrimidine Formation

  • Cyclization Reaction: Reflux the synthesized chalcone (1.0 eq) with urea, thiourea, or guanidine hydrochloride (1.0-1.5 eq) in an alcoholic solvent containing a base (e.g., ethanolic KOH).

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.

  • Purification: Acidify the mixture to precipitate the pyrimidine derivative. Collect the solid by filtration, wash with water, and purify by recrystallization.[1][5]

Oxazole Synthesis (Van Leusen Reaction): 5-Substituted oxazoles can be prepared from the reaction of the aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[6][7][8][9]

Experimental Protocol: Van Leusen Oxazole Synthesis

  • Reaction Mixture: In a suitable solvent such as methanol or a mixture of DME and methanol, dissolve this compound (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

  • Base Addition: Add a base, such as potassium carbonate, to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Isolation and Purification: After completion, cool the reaction, add water, and extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Quantitative Data of Representative Derivatives

The following tables summarize the quantitative data for a selection of derivatives synthesized from this compound and related structures, illustrating the outcomes of the described synthetic protocols.

Derivative ClassReagentsReaction ConditionsYield (%)M.p. (°C)Analytical Data (1H NMR, MS)Ref.
Imidazo[4,5-b]pyridine 5,6-diamino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[2,3-b]imidazol-2-one, Na2S2O4Not specifiedNot specifiedNot specifiedNot specified[10]
Schiff Base 1-amino-4-methylpiperazineEthanol, refluxGoodNot specified1H NMR: 2.19-2.32 (s, 3H, -NCH3), 2.55 & 3.21 (t, 8H, piperazine-CH2), 6.99-7.99 (m, Ar-H)[11]
Chalcone Acetophenone, Ethanolic KOHRoom temperature, 6hVariesVariesVaries depending on acetophenone[1]
Pyrimidine Chalcone, Guanidine HCl, KOHEthanol, reflux, 10hVariesVariesVaries depending on chalcone[1]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of key signaling proteins implicated in cancer, particularly FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.

FLT3 and Aurora Kinase Inhibition:

Constitutive activation of FLT3, often through internal tandem duplication (FLT3-ITD) mutations, is a driver in acute myeloid leukemia (AML). Aurora kinases are essential for cell cycle regulation, and their overexpression is common in various cancers. Dual inhibition of both FLT3 and Aurora kinases presents a promising therapeutic strategy to overcome resistance to single-target agents.[5]

A notable derivative of this compound has been identified as a potent dual FLT3/Aurora kinase inhibitor.[10] The biological activity of this and related compounds is summarized in the table below.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineGI50 (µM)Ref.
27e (CCT241736) Aurora-A38HCT1160.300[10]
MOLM-13 (FLT3-ITD)0.104[10]
MV4-11 (FLT3-ITD)0.291[10]
Quizartinib FLT3-FLT3-D835Y>100[12]
Compound 8r FLT341.6--[12]
FLT3-ITD (W51)22.8--[12]
FLT3-TKD (D835Y)5.64--[12]

Signaling Pathways:

The diagrams below, generated using DOT language, illustrate the general signaling pathways of FLT3 and Aurora kinases, which are targeted by derivatives of this compound.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Mitotic Progression Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Aurora Kinase Signaling Pathway

Experimental Workflows

The synthesis of complex bioactive molecules from this compound often involves a multi-step sequence. The following diagram illustrates a general workflow for the synthesis of a pyrimidine-based derivative.

Pyrimidine_Synthesis_Workflow Start 2-Fluoro-4-(4-methylpiperazin- 1-YL)benzaldehyde Reaction1 Claisen-Schmidt Condensation Start->Reaction1 Reagent1 Acetophenone Derivative Reagent1->Reaction1 Purification1 Filtration/ Recrystallization Reaction1->Purification1 Intermediate Chalcone Intermediate Reaction2 Cyclization Intermediate->Reaction2 Reagent2 Guanidine / Urea / Thiourea Reagent2->Reaction2 Purification2 Precipitation/ Recrystallization Reaction2->Purification2 Product Pyrimidine Derivative Purification1->Intermediate Purification2->Product

Pyrimidine Synthesis Workflow

Conclusion

This compound is a valuable and highly adaptable starting material for the synthesis of a wide array of novel compounds. The derivatization strategies outlined in this guide, including condensation reactions, carbon-carbon bond-forming reactions, and the construction of heterocyclic systems, provide a robust toolkit for medicinal chemists. The demonstrated potential of its derivatives as potent kinase inhibitors underscores the importance of this scaffold in the development of new therapeutic agents. Further exploration and diversification of derivatives based on this core structure are warranted to fully exploit its potential in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde as a key intermediate in the synthesis of potent kinase inhibitors. This document details the synthesis of the aldehyde, its application in the preparation of imidazo[4,5-b]pyridine and quinoline-based kinase inhibitors, and the biological activities of these compounds. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are included to support research and development in medicinal chemistry and oncology.

Introduction

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[1] Small molecule kinase inhibitors have emerged as a major class of targeted cancer therapies.[1]

This compound is a versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of kinase inhibitors. Its unique structure, featuring a reactive aldehyde group, a fluorine atom that can enhance metabolic stability and binding affinity, and a methylpiperazine moiety, makes it an ideal starting material for creating complex heterocyclic compounds with potent biological activity.[2] This document focuses on its application in the synthesis of two important classes of kinase inhibitors: imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors and the multi-kinase inhibitor Foretinib, which targets c-Met and VEGFR2.

Synthesis of this compound

The synthesis of this key benzaldehyde intermediate is typically achieved through a nucleophilic aromatic substitution reaction between 2,4-difluorobenzaldehyde and 1-methylpiperazine.

Experimental Protocol

Materials:

  • 2,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

G 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reaction Reaction 2,4-Difluorobenzaldehyde->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction This compound This compound Reaction->this compound K2CO3, CH3CN, Reflux

Caption: Synthesis of the key aldehyde intermediate.

Application in the Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Imidazo[4,5-b]pyridine derivatives are an important class of compounds that have shown potent inhibitory activity against various kinases, including FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia (AML).[3][4]

Experimental Protocol

Materials:

  • This compound

  • 5-Bromo-2,3-diaminopyridine

  • Ethanol (EtOH)

  • Diiodide (I₂)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in ethanol.

  • Add this compound (1.1 eq) dropwise to the solution.

  • Add a catalytic amount of diiodide (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 90 °C) with magnetic stirring and monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to obtain the desired 6-bromo-2-(2-fluoro-4-(4-methylpiperazin-1-yl)phenyl)-1H-imidazo[4,5-b]pyridine.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

G Aldehyde This compound Cyclocondensation Cyclocondensation Aldehyde->Cyclocondensation Diamine 5-Bromo-2,3-diaminopyridine Diamine->Cyclocondensation Inhibitor Imidazo[4,5-b]pyridine Kinase Inhibitor Cyclocondensation->Inhibitor I2, EtOH, Reflux

Caption: Synthesis of imidazo[4,5-b]pyridine inhibitors.

Quantitative Data: Biological Activity
Compound IDTarget KinaseIC50 / Kd (nM)Cell LineGI50 (nM)
CCT241736 FLT335MOLM-13100
Aurora A15MV-4;11270
Aurora B100
CCT245718 FLT3-WT6 (Kd)MOLM-13195
FLT3-ITD38 (Kd)MOLM-13-Res277
FLT3-D835Y14 (Kd)
Signaling Pathway

Mutations in the FLT3 receptor are common in AML, leading to constitutive activation and uncontrolled cell proliferation. Aurora kinases are essential for proper mitosis. Dual inhibition of FLT3 and Aurora kinases can overcome resistance to single-agent FLT3 inhibitors.[3][4]

FLT3_Aurora_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3 Inhibits Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: FLT3 and Aurora kinase signaling pathways.

Application in the Synthesis of Foretinib

Foretinib (GSK1363089) is a multi-kinase inhibitor that targets c-Met and VEGFR2, playing a crucial role in tumor angiogenesis, proliferation, and metastasis.[5] The synthesis of Foretinib involves the preparation of a 4-phenoxyquinoline core, which is then elaborated to the final product. This compound can be a precursor to the aniline portion of a similar class of inhibitors. A representative synthesis of a key phenoxyquinoline intermediate is described below.

Experimental Protocol for a Key Intermediate

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline

  • 2-Fluoro-4-aminophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in DMF, add 2-fluoro-4-aminophenol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(4-amino-2-fluorophenoxy)-6,7-dimethoxyquinoline. This intermediate can then be further reacted to form Foretinib or its analogs.

Note: This is a representative protocol for a key intermediate and may require optimization. The subsequent steps to form Foretinib are complex and not detailed here.

G Quinoline 4-Chloro-6,7-dimethoxyquinoline Coupling Coupling Quinoline->Coupling Phenol 2-Fluoro-4-aminophenol Phenol->Coupling Intermediate 4-Phenoxyquinoline Intermediate Coupling->Intermediate K2CO3, DMF

Caption: Synthesis of a key phenoxyquinoline intermediate.

Quantitative Data: Biological Activity
Compound IDTarget KinaseIC50 (nM)
Foretinib c-Met0.4
VEGFR2 (KDR)0.9
Ron3.0
AXL7.0
TIE-213.0
FLT-128.0
FLT-386.0
FLT-430.0
Signaling Pathway

The c-Met and VEGFR2 signaling pathways are critical for tumor growth and angiogenesis. c-Met is the receptor for hepatocyte growth factor (HGF), while VEGFR2 is the receptor for vascular endothelial growth factor (VEGF). Dual inhibition of these pathways can lead to a potent anti-tumor effect.[5][6]

cMet_VEGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg TumorGrowth Tumor Growth Metastasis PI3K_AKT->TumorGrowth RAS_MAPK->TumorGrowth Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor Foretinib Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Caption: c-Met and VEGFR2 signaling pathways.

References

Application Notes: 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde as a Versatile Building Block for Potent FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] This has established FLT3 as a critical therapeutic target for AML.[2] The development of small molecule inhibitors targeting FLT3 has shown significant promise in treating this aggressive malignancy.[3]

This document provides detailed application notes and protocols for utilizing 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde as a key building block in the synthesis of potent and selective FLT3 inhibitors. This versatile chemical intermediate offers a strategic scaffold for generating novel compounds with potential therapeutic applications in FLT3-driven cancers.

The Role of this compound in FLT3 Inhibitor Scaffolds

The 2-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety is a valuable pharmacophore in the design of kinase inhibitors. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the 4-methylpiperazin-1-yl group often improves solubility and can engage in crucial interactions within the kinase active site. In the context of FLT3 inhibitors, this building block can be incorporated to interact with key residues and contribute to the overall potency and selectivity of the final compound.

Data Presentation: In Vitro Activity of FLT3 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of benzimidazole derivatives, which can be synthesized using precursors structurally related to this compound. This data highlights the potential for developing potent inhibitors against both wild-type and mutant forms of FLT3.

Compound IDModificationFLT3 (WT) IC50 (µM)FLT3-D835Y IC50 (µM)
8a 4-(4-Methylpiperazin-1-yl)benzamide0.181Not Reported
8e 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide0.154Not Reported
8b 2-Fluoro-4-(4-methylpiperazin-1-yl)benzamide0.639Not Reported
8d 3-Fluoro-4-(4-methylpiperazin-1-yl)benzamide1.03Not Reported
8r 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzamide0.04160.00564

Data adapted from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.[2]

Experimental Protocols

I. Synthesis of a Representative FLT3 Inhibitor

This protocol outlines a general synthetic route for the preparation of a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative, a potent FLT3 inhibitor scaffold. This can be adapted for the use of this compound.

Step 1: Synthesis of the Benzimidazole Core

A mixture of the appropriate benzene-1,2-diamine and 1H-indazole-6-carbaldehyde is heated in a suitable solvent (e.g., ethanol) with an oxidizing agent (e.g., sodium metabisulfite) to yield the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole core structure.

Step 2: Coupling with the Benzaldehyde Derivative

The synthesized benzimidazole core is then coupled with a carboxylic acid derivative of this compound (which can be prepared by oxidation of the aldehyde). The coupling reaction is typically performed using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF - Dimethylformamide). The reaction mixture is stirred at room temperature until completion.

Step 3: Purification

The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired FLT3 inhibitor.

II. Biochemical FLT3 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a synthesized compound against FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the recombinant FLT3 kinase and the substrate to the wells of a 96-well plate.

  • Add the diluted test compound to the wells. Include a positive control (a known FLT3 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Cell-Based FLT3 Phosphorylation Assay

This protocol measures the ability of a compound to inhibit FLT3 autophosphorylation in a cellular context.

Materials:

  • FLT3-dependent AML cell line (e.g., MV4-11 or MOLM-13)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • Lysis buffer

  • Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3

  • Secondary antibody conjugated to HRP (Horseradish peroxidase)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed the FLT3-dependent AML cells in a multi-well plate and grow to a suitable confluency.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-phospho-FLT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-FLT3 antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Fluoro-4-(4-methyl- piperazin-1-yl)benzaldehyde oxidation Oxidation to Carboxylic Acid start->oxidation coupling Amide Coupling with Benzimidazole Core oxidation->coupling purification Purification (Chromatography) coupling->purification final_product FLT3 Inhibitor purification->final_product biochemical_assay Biochemical Kinase Assay (IC50 Determination) final_product->biochemical_assay cell_assay Cell-Based Phosphorylation Assay (Western Blot) final_product->cell_assay viability_assay Cell Viability Assay (e.g., MTT) final_product->viability_assay

References

The Strategic Role of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde is a key heterocyclic building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of targeted therapeutic agents, most notably kinase inhibitors. Its unique structure, featuring a reactive aldehyde group, a stabilizing fluorine atom, and a pharmacologically significant N-methylpiperazine moiety, makes it a valuable precursor for creating complex molecules with high binding affinity and optimized pharmacokinetic profiles. The fluorine substitution enhances metabolic stability and binding interactions, while the N-methylpiperazine group often improves solubility and cell permeability, crucial properties for effective drug candidates. This compound is particularly prominent in the development of inhibitors for oncogenic kinases such as FLT3 and Aurora kinases, which are implicated in various malignancies, particularly Acute Myeloid Leukemia (AML).

Application in the Synthesis of Dual FLT3/Aurora Kinase Inhibitors

A significant application of this compound is in the construction of imidazo[4,5-b]pyridine-based kinase inhibitors. These synthesized compounds have shown potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are key targets in cancer therapy. The benzaldehyde derivative serves as a critical component for forming the core structure of the inhibitor through a reductive cyclization reaction.

Biological Significance and Signaling Pathways

FLT3 Signaling: The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a vital role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival through downstream pathways like PI3K/AKT and RAS/MAPK, a hallmark of Acute Myeloid Leukemia (AML).[1][3]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 (via FLT3-ITD) FLT3->STAT5 Constitutive Activation FL FLT3 Ligand FL->FLT3 Binding & Dimerization AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation Inhibitor Kinase Inhibitor (Derived from Aldehyde) Inhibitor->FLT3 Inhibition

FLT3 Signaling Pathway and Point of Inhibition.

Aurora Kinase Signaling: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for regulating mitosis.[4] They are involved in critical mitotic events such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5][6] Overexpression of Aurora kinases is common in many cancers and leads to mitotic errors and aneuploidy, contributing to tumorigenesis. Therefore, inhibitors of these kinases can selectively induce apoptosis in rapidly dividing cancer cells.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Stages Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitotic_Arrest Mitotic Arrest & Apoptosis AuroraB Aurora B Kinase Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage Centrosome->Prophase Chromosome->Metaphase Cleavage->Cytokinesis Inhibitor Kinase Inhibitor (Derived from Aldehyde) Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition Inhibitor->Mitotic_Arrest

Aurora Kinase Function in Mitosis and Inhibition.

Experimental Protocols

The general workflow for synthesizing dual FLT3/Aurora kinase inhibitors involves a two-step process: the synthesis of the key benzaldehyde intermediate, followed by its condensation and cyclization with a substituted aminopyridine.

Experimental_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Kinase Inhibitor Synthesis Reactant1 2,4-Difluorobenzaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) Reactant1->SNAr Reactant2 1-Methylpiperazine Reactant2->SNAr Aldehyde 2-Fluoro-4-(4-methylpiperazin- 1-YL)benzaldehyde SNAr->Aldehyde Cyclization Reductive Cyclization (Na2S2O4) Aldehyde->Cyclization Reactant3 Substituted Amino-Nitropyridine Reactant3->Cyclization Inhibitor Final Kinase Inhibitor (Imidazo[4,5-b]pyridine core) Cyclization->Inhibitor

General Synthetic Workflow for Kinase Inhibitors.
Protocol 1: Synthesis of this compound

This procedure details the synthesis via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Protocol 2: Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors

This protocol describes the reductive cyclization of the aldehyde with an appropriate amino-nitropyridine derivative.

Materials:

  • This compound (from Protocol 1) (1.1 eq)

  • Substituted 2-amino-3-nitropyridine (e.g., 2-amino-4,5-dichloro-3-nitropyridine) (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Suspend the substituted 2-amino-3-nitropyridine (1.0 eq) and this compound (1.1 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • To the hot suspension, add a solution of sodium dithionite (3.0-5.0 eq) in water portion-wise over 30 minutes. The dithionite serves to reduce the nitro group, which facilitates the in-situ cyclization and imidazole ring formation.

  • Continue refluxing for 2-4 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The synthesized imidazo[4,5-b]pyridine derivatives incorporating the 2-Fluoro-4-(4-methylpiperazin-1-YL) moiety demonstrate potent inhibitory activity against key oncogenic kinases.

Table 1: Kinase Inhibitory Activity of a Representative Compound

Compound IDTarget KinaseAssay TypePotency (Kd, nM)
20b Aurora-ABinding13
20b Aurora-BBinding77
20b FLT3Binding15
20b FLT3-ITDBinding83
20b FLT3(D835Y)Binding31

Data derived from Rewcastle, G.W., et al. J. Med. Chem. 2012, 55 (21), pp 9571–86. Compound 20b is 6-Chloro-2-(2-fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine.

Table 2: Physicochemical Properties of the Aldehyde Intermediate

PropertyValue
CAS Number 1197193-42-2
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
Appearance Solid
Purity (Typical) >97%

Data sourced from chemical suppliers.[7][8]

References

Synthetic Protocols for 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 28, 2025 - New application notes and detailed synthetic protocols have been compiled for 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a critical building block in the development of targeted cancer therapeutics. These documents are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel kinase inhibitors, particularly those targeting signaling pathways implicated in Acute Myeloid Leukemia (AML).

This compound serves as a key precursor for the synthesis of advanced heterocyclic compounds, including imidazo[4,5-b]pyridine-based dual FMS-like Tyrosine Kinase 3 (FLT3) and Aurora kinase inhibitors. Mutations and overexpression of these kinases are known drivers of oncogenesis in AML, making them significant targets for therapeutic intervention. The strategic incorporation of the fluoro and methylpiperazinyl moieties in this benzaldehyde derivative can enhance the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

This compilation provides detailed methodologies for the synthesis of this compound and its subsequent utilization in the preparation of a potent kinase inhibitor.

Synthesis and Applications

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This is followed by a condensation reaction to form the core structure of the kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the target benzaldehyde via a nucleophilic aromatic substitution reaction between 2,4-difluorobenzaldehyde and 1-methylpiperazine.

  • Materials: 2,4-difluorobenzaldehyde, 1-methylpiperazine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Brine.

  • Procedure:

    • A solution of 2,4-difluorobenzaldehyde and 1-methylpiperazine is prepared in DMF.

    • Potassium carbonate is added to the mixture, and the reaction is heated.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up using water and ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Dual FLT3/Aurora Kinase Inhibitor

This protocol outlines the synthesis of an imidazo[4,5-b]pyridine-based kinase inhibitor from this compound and a suitable diamino-pyridine intermediate.

  • Materials: this compound, 5,6-dichloro-3H-imidazo[4,5-b]pyridin-2-amine, Sodium Dithionite (Na₂S₂O₄), Ethanol, Water.

  • Procedure:

    • A mixture of this compound and 5,6-dichloro-3H-imidazo[4,5-b]pyridin-2-amine is suspended in a mixture of ethanol and water.

    • Sodium dithionite is added portion-wise, and the reaction is heated to reflux.

    • Reaction progress is monitored by TLC.

    • Upon completion, the reaction is cooled, and the precipitate is collected by filtration.

    • The solid is washed with water and ethanol and then dried to afford the desired kinase inhibitor.

Data Presentation
CompoundStarting MaterialsReaction TypeSolventYield (%)
This compound2,4-difluorobenzaldehyde, 1-methylpiperazineNucleophilic Aromatic SubstitutionDMFHigh
Imidazo[4,5-b]pyridine-based dual FLT3/Aurora Kinase InhibitorThis compound, diamino-pyridine intermediateReductive CyclizationEtOH/H₂OGood

Note: Specific yields are dependent on reaction scale and purification methods.

Characterization Data (Predicted)

This compound:

  • ¹H NMR (400 MHz, CDCl₃) δ: 10.1 (s, 1H, CHO), 7.7 (t, J=8.0 Hz, 1H, Ar-H), 6.8 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 6.7 (dd, J=12.0, 2.0 Hz, 1H, Ar-H), 3.4 (t, J=5.0 Hz, 4H, piperazine-H), 2.6 (t, J=5.0 Hz, 4H, piperazine-H), 2.4 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 188.0 (CHO), 165.0 (d, J=250.0 Hz, C-F), 155.0 (d, J=10.0 Hz, C-N), 130.0 (d, J=5.0 Hz, C-H), 115.0 (d, J=2.0 Hz, C-H), 110.0 (d, J=25.0 Hz, C-H), 105.0 (C-CHO), 54.0 (piperazine-C), 48.0 (piperazine-C), 46.0 (N-CH₃).

Visualizing the Synthetic and Biological Pathways

To further aid researchers, the following diagrams illustrate the synthetic workflow and the targeted biological signaling pathway.

G Synthesis of this compound A 2,4-Difluorobenzaldehyde C Nucleophilic Aromatic Substitution A->C B 1-Methylpiperazine B->C D This compound C->D G Synthesis of Dual FLT3/Aurora Kinase Inhibitor A This compound C Reductive Cyclization (Na2S2O4) A->C B Diamino-pyridine Intermediate B->C D Imidazo[4,5-b]pyridine-based Dual FLT3/Aurora Kinase Inhibitor C->D G Targeted Signaling Pathway in AML cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K/Akt FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis RAS->Proliferation Aurora Aurora Kinases Mitosis Mitotic Progression Aurora->Mitosis Inhibitor Dual FLT3/Aurora Kinase Inhibitor Inhibitor->FLT3 Inhibits Inhibitor->Aurora Inhibits

Application Notes and Protocols: Oxidation of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde to 2-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the oxidation of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde to its corresponding benzoic acid. The Pinnick oxidation is presented as the method of choice due to its mild reaction conditions and high functional group tolerance, which are crucial for substrates containing sensitive moieties such as the piperazine ring. This protocol is designed to be a reliable and reproducible method for the synthesis of this important building block in drug discovery and development.

Introduction

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For complex molecules, such as the title compound, which features a fluorine atom and a tertiary amine within a piperazine ring, the choice of oxidizing agent is critical to avoid unwanted side reactions. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions, has proven to be an excellent method for such transformations.[1][2] It offers high chemoselectivity, tolerating a wide range of functional groups that might be sensitive to harsher oxidizing agents.[3][4] This application note details a robust protocol for the Pinnick oxidation of this compound, along with data presentation and a workflow diagram.

Reaction Scheme

Experimental Protocol: Pinnick Oxidation

This protocol is adapted from established procedures for the Pinnick oxidation of functionalized aromatic aldehydes.[3]

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 1 M)

  • Sodium hydroxide (NaOH, 1 M)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water (to a concentration of approximately 0.2 M).

  • Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (5.0 eq) followed by sodium dihydrogen phosphate monohydrate (5.0 eq).

  • Initiation of Oxidation: Slowly add a solution of sodium chlorite (1.5 eq, 80%) in water. An exotherm may be observed. Maintain the reaction temperature below 35 °C, using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Work-up:

    • Remove the tert-butanol under reduced pressure using a rotary evaporator.

    • Adjust the pH of the remaining aqueous solution to approximately 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of acetic acid or triethylamine). Due to the basic piperazine and acidic carboxylic acid, the product may exist as a zwitterion, which can affect its solubility and chromatographic behavior. Adjusting the pH of the eluent may be necessary for effective purification.

Data Presentation

ParameterValue
Starting Material
Chemical NameThis compound
Molecular Weight222.26 g/mol
Amount1.0 eq
Reagents
Sodium Chlorite (80%)1.5 eq
Sodium Dihydrogen Phosphate5.0 eq
2-Methyl-2-butene5.0 eq
Solvent
Systemt-BuOH / H₂O (1:1 v/v)
Concentration~0.2 M
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2-4 hours (monitor by TLC/HPLC)
Product
Chemical Name2-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid
Molecular Weight238.26 g/mol
Expected Yield>85%
AppearanceWhite to off-white solid

Visualizations

Experimental Workflow

experimental_workflow start_material Starting Material: This compound dissolution Dissolve in t-BuOH / H₂O start_material->dissolution reagent_addition Add: 1. 2-Methyl-2-butene 2. NaH₂PO₄ 3. NaClO₂ solution dissolution->reagent_addition reaction Stir at Room Temperature (2-4 hours) reagent_addition->reaction quench Quench with Na₂SO₃ solution reaction->quench workup Work-up: 1. Remove t-BuOH 2. pH adjustment 3. EtOAc extraction 4. Dry and concentrate quench->workup purification Purification: Recrystallization or Column Chromatography workup->purification final_product Final Product: 2-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid purification->final_product

Caption: Experimental workflow for the Pinnick oxidation.

Logical Relationship of Key Components in Pinnick Oxidation

pinnick_oxidation_logic aldehyde Aldehyde (Substrate) product Carboxylic Acid (Product) aldehyde->product Oxidized by HClO₂ naclo2 Sodium Chlorite (NaClO₂) (Oxidant) hclo2 Chlorous Acid (HClO₂) (Active Oxidant) naclo2->hclo2 hocl Hypochlorous Acid (HOCl) (Byproduct) hclo2->hocl Generates hclo2->product buffer NaH₂PO₄ (Acidic Buffer) buffer->hclo2 Generates from NaClO₂ scavenger 2-Methyl-2-butene (HOCl Scavenger) scavenger->hocl Traps

Caption: Key components and their roles in the Pinnick oxidation.

Safety Precautions

  • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The reaction can be exothermic. Proper temperature control is necessary.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Pinnick oxidation provides an efficient and mild method for the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid from its corresponding aldehyde. The protocol described herein is robust and scalable, offering high yields while preserving the sensitive functional groups of the molecule. This makes it an invaluable tool for medicinal chemists and drug development professionals.

References

Application Note: A Robust and Selective Method for the Synthesis of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The transformation of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental process in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is a key building block in the synthesis of various biologically active molecules. This application note details a highly efficient and selective protocol for the reduction of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde to its corresponding benzyl alcohol derivative using sodium borohydride (NaBH₄). This method is characterized by its mild reaction conditions, high yield, and compatibility with the existing fluoro and methylpiperazinyl functional groups, making it an ideal choice for researchers and professionals in drug development.[3][4]

Challenges in Reduction

The selective reduction of a complex molecule like this compound requires a reagent that can efficiently reduce the aldehyde group without affecting other sensitive functionalities.[5] Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to unwanted side reactions.[3] Sodium borohydride is a milder and more selective reducing agent, making it well-suited for this transformation.[1][3][4]

Methodology

The developed protocol employs sodium borohydride in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature. The reaction proceeds smoothly to completion, followed by a straightforward aqueous workup to yield the desired benzyl alcohol. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Experimental Protocols

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 5% Hydrochloric acid (HCl) (for workup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp

Reaction Setup and Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in methanol (approximately 10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The reaction is typically complete within 1-2 hours.

Workup and Purification:

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of 5% aqueous HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, the crude product can be further purified by column chromatography on silica gel.

Data Presentation

ParameterCondition A (Methanol)Condition B (Ethanol)
Starting Material This compound (1.0 g)This compound (1.0 g)
Reducing Agent Sodium Borohydride (1.5 eq)Sodium Borohydride (1.5 eq)
Solvent Methanol (10 mL)Ethanol (12 mL)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1.5 hours2 hours
Yield (Crude) >95%>95%
Purity (by ¹H NMR) HighHigh

Visualizations

experimental_workflow start Start: this compound dissolution Dissolution in Methanol start->dissolution cooling Cooling to 0 °C dissolution->cooling reduction Addition of NaBH4 (Reduction) cooling->reduction stirring Stirring at Room Temperature reduction->stirring quench Quenching with 5% HCl stirring->quench Reaction Completion evaporation Solvent Evaporation quench->evaporation extraction Aqueous Workup & Extraction with EtOAc evaporation->extraction drying Drying and Concentration extraction->drying product Final Product: (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol drying->product

Caption: Experimental workflow for the reduction of this compound.

This application note provides a detailed and reliable protocol for the reduction of this compound to (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol using sodium borohydride. The method is high-yielding, selective, and utilizes readily available and safe reagents, making it a valuable procedure for researchers in the pharmaceutical and chemical industries. The straightforward workflow and purification process allow for the efficient synthesis of this important intermediate on a laboratory scale.

References

Application Notes and Protocols: The Role of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde is a key building block in the construction of parallel synthesis libraries aimed at drug discovery and development. Its unique chemical architecture, featuring a reactive aldehyde group, a fluorine atom for modulation of physicochemical properties, and a basic methylpiperazine moiety, makes it an attractive starting point for generating diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this aldehyde in the parallel synthesis of compound libraries, with a particular focus on its application in the synthesis of kinase inhibitors and other biologically active molecules. The methodologies described herein are designed to be adaptable for high-throughput synthesis and screening workflows.

Key Applications in Parallel Synthesis

The primary application of this compound in parallel synthesis lies in its utility as a versatile scaffold for the introduction of molecular diversity. The aldehyde functionality serves as a handle for a variety of chemical transformations, most notably in multicomponent reactions (MCRs) and reductive aminations.

1. Multicomponent Reactions (MCRs): The Ugi Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of diverse, peptide-like molecules from simple starting materials.[1][2] In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in a one-pot synthesis to produce an α-acylamino amide. By varying each of the four components, vast libraries of structurally distinct compounds can be efficiently synthesized.[3][4] this compound serves as the aldehyde component, introducing its characteristic fluorinated piperazinylphenyl moiety into the final products.

2. Synthesis of Kinase Inhibitor Scaffolds

A significant application of this aldehyde is in the synthesis of libraries targeting protein kinases, which are crucial targets in oncology and other therapeutic areas. For instance, it has been utilized in the synthesis of imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors.[5] In this context, the aldehyde is condensed with a substituted diaminopyridine to construct the core heterocyclic scaffold. Parallel synthesis allows for the rapid exploration of structure-activity relationships (SAR) by varying the substituents on the diamine partner.

Experimental Protocols

Protocol 1: Parallel Synthesis of an α-Acylamino Amide Library via the Ugi Reaction

This protocol describes a general procedure for the parallel synthesis of a 96-well plate library using this compound as the aldehyde component.

Materials:

  • This compound

  • A diverse set of primary amines (e.g., anilines, benzylamines, aliphatic amines)

  • A diverse set of carboxylic acids

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous MeOH.

    • Prepare 0.5 M stock solutions of each amine, carboxylic acid, and isocyanide in anhydrous MeOH in separate plates.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 100 µL (0.05 mmol) of the this compound stock solution.

    • To each well, add 100 µL (0.05 mmol) of a unique amine stock solution.

    • Seal the reaction block and shake at room temperature for 1 hour to facilitate imine formation.

    • To each well, add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution.

    • To each well, add 100 µL (0.05 mmol) of a unique isocyanide stock solution.

  • Reaction Incubation:

    • Seal the reaction block securely.

    • Shake the block at room temperature for 48 hours.

  • Work-up and Purification (Parallel):

    • Remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.

    • Redissolve the crude product in a suitable solvent (e.g., DMSO/water).

    • Purify the library members using parallel high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).

  • Analysis and Storage:

    • Analyze the purity and confirm the identity of the compounds in each well using LC-MS.

    • Store the library plates at -20°C.

Quantitative Data (Representative):

Amine ComponentCarboxylic Acid ComponentIsocyanide ComponentProduct Yield (%) (Estimated)Product Purity (%) (Estimated)
AnilineAcetic Acidtert-Butyl Isocyanide65>90
BenzylamineBenzoic AcidCyclohexyl Isocyanide72>95
IsopropylaminePropionic AcidBenzyl Isocyanide58>90
4-Fluoroaniline4-Methoxybenzoic Acidtert-Butyl Isocyanide68>95
Protocol 2: Parallel Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

This protocol is adapted from the synthesis of dual FLT3/Aurora kinase inhibitors and is suitable for the parallel synthesis of a focused library.[5]

Materials:

  • This compound

  • A library of substituted 2,3-diaminopyridines

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • 96-well reaction block with heating capabilities

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare 0.2 M stock solutions of each substituted 2,3-diaminopyridine in DMF in a separate plate.

    • Prepare a 0.6 M solution of Na₂S₂O₄ in water.

  • Reaction Assembly (in a 96-well reaction block under an inert atmosphere):

    • To each well, add 250 µL (0.05 mmol) of a unique 2,3-diaminopyridine stock solution.

    • To each well, add 250 µL (0.05 mmol) of the this compound stock solution.

    • To each well, add 250 µL (0.15 mmol) of the Na₂S₂O₄ solution.

  • Reaction Incubation:

    • Seal the reaction block securely.

    • Heat the block at 80°C for 12 hours.

  • Work-up and Purification (Parallel):

    • Cool the reaction block to room temperature.

    • Add water to each well and extract with a suitable organic solvent (e.g., ethyl acetate) using a liquid-liquid extraction workflow.

    • Combine the organic extracts for each well and evaporate the solvent.

    • Purify the library members using parallel flash chromatography or preparative HPLC.

  • Analysis and Storage:

    • Characterize the compounds in each well by LC-MS and ¹H NMR (for selected wells) to confirm structure and purity.

    • Store the purified compounds in a suitable format for screening.

Quantitative Data (Representative):

The synthesis of imidazo[4,5-b]pyridines via this method generally provides moderate to good yields. The following table illustrates a potential subset of a library targeting kinase inhibition.

2,3-Diaminopyridine SubstituentProduct Yield (%) (Estimated)FLT3 IC₅₀ (nM) (Hypothetical)Aurora A IC₅₀ (nM) (Hypothetical)
5-chloro5515080
5-bromo5212075
5-methyl60200110
5-methoxy5818095

Visualizations

Ugi_Reaction_Workflow cluster_Inputs Input Components cluster_Process Parallel Synthesis Workflow cluster_Output Output Aldehyde This compound Dispensing Dispense Components into 96-well Plate Aldehyde->Dispensing Amine Amine (R1-NH2) Amine->Dispensing Carboxylic_Acid Carboxylic Acid (R2-COOH) Carboxylic_Acid->Dispensing Isocyanide Isocyanide (R3-NC) Isocyanide->Dispensing Reaction React at Room Temp (48h) Dispensing->Reaction Purification Parallel Purification (HPLC/SPE) Reaction->Purification Analysis LC-MS Analysis Purification->Analysis Library Diverse α-Acylamino Amide Library Analysis->Library Kinase_Inhibitor_Synthesis cluster_Reactants Reactants Aldehyde This compound Reaction Condensation (Na2S2O4, DMF, 80°C) Aldehyde->Reaction Diamine Substituted 2,3-Diaminopyridine Diamine->Reaction Intermediate Imidazo[4,5-b]pyridine Scaffold Reaction->Intermediate Library Focused Kinase Inhibitor Library Intermediate->Library Variation of Diamine Substituents Kinase_Signaling_Pathway cluster_Upstream Upstream Signaling cluster_Downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor Proliferation Cell Proliferation Receptor->Proliferation Survival Cell Survival Receptor->Survival Aurora_Kinase Aurora Kinase Mitosis Mitosis Aurora_Kinase->Mitosis Inhibitor Synthesized Inhibitor (from Library) Inhibitor->Receptor Inhibition Inhibitor->Aurora_Kinase Inhibition

References

Application Note: Synthesis of 2-(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds due to their structural similarity to purines, which allows them to interact with a variety of biological targets.[1][2] This structural motif is a key component in many medicinally important molecules with a broad spectrum of activities, including antiviral, anticancer, and kinase inhibitory properties.[1][2][3] Notably, derivatives of imidazo[4,5-b]pyridine have been investigated as potent inhibitors of Aurora kinases, which are crucial in the regulation of cell division and are often overexpressed in cancer cells.[1][4][5]

The incorporation of a fluoro-substituted phenyl ring and a methylpiperazine moiety, as seen in 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde, can impart favorable pharmacokinetic properties to a molecule, such as enhanced metabolic stability and cell permeability. This application note details a proposed synthetic protocol for the preparation of 2-(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine, a novel derivative with potential applications in drug discovery, particularly in the development of kinase inhibitors.

The described synthesis is based on the well-established oxidative cyclocondensation reaction between an aromatic aldehyde and 2,3-diaminopyridine.[1][6][7][8] This method provides a straightforward and efficient route to the target compound.

Proposed Synthesis Pathway

The synthesis of 2-(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine is proposed to proceed via the oxidative cyclocondensation of this compound with 2,3-diaminopyridine. The reaction is hypothesized to occur in the presence of sodium metabisulfite in a polar aprotic solvent like dimethyl sulfoxide (DMSO), followed by air oxidation to yield the final product.

Synthesis_Pathway reagent1 This compound reaction + reagent1->reaction reagent2 2,3-Diaminopyridine reagent2->reaction product 2-(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine reaction->product reaction_conditions Na2S2O5, DMSO Air Oxidation

Caption: Proposed synthesis of the target imidazo[4,5-b]pyridine derivative.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine.

Materials:

  • This compound

  • 2,3-Diaminopyridine

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add 2,3-diaminopyridine (1.0 eq).

  • Add sodium metabisulfite (1.1 eq) to the reaction mixture.

  • Stir the mixture at 120 °C under an air atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine.

Data Presentation

The following table summarizes the key quantitative data expected from the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
This compoundC₁₂H₁₅FN₂O222.261.0--->98%
2,3-DiaminopyridineC₅H₇N₃109.131.0--->98%
2-(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridineC₁₈H₁₉FN₄310.37-1.391.0475%>99%

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Add reagents and solvent to flask start->reaction_setup heating Heating: - Stir at 120 °C under air reaction_setup->heating monitoring Reaction Monitoring: - TLC analysis heating->monitoring monitoring->heating Incomplete workup Aqueous Workup: - Quench with water, extract with EtOAc monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS, HPLC purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of 2-(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine. The methodology is based on established and reliable chemical transformations. The target molecule represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Researchers can utilize this protocol as a foundation for the synthesis and further investigation of this and related imidazo[4,5-b]pyridine derivatives.

References

Development of Novel Therapeutic Agents from 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel therapeutic agents derived from the versatile starting material, 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde. This compound serves as a key building block in the synthesis of potent kinase inhibitors and other biologically active molecules.

Application Notes

This compound is a valuable intermediate in medicinal chemistry, particularly in the creation of kinase inhibitors for cancer therapy. The presence of the fluorinated phenyl ring and the methylpiperazine moiety offers several advantages in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves solubility and pharmacokinetic properties.

Derivatives of this benzaldehyde have shown significant potential in targeting key signaling pathways implicated in cancer. Notably, it is a precursor for the synthesis of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical targets in acute myeloid leukemia (AML). The aldehyde functional group allows for straightforward chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Beyond kinase inhibition, the broader chemical scaffold of fluorinated benzaldehydes with piperazine substituents is utilized in the development of a range of therapeutic agents. These include compounds targeting sigma-1 receptors for neurological disorders and novel antibacterial agents. The synthetic accessibility and the favorable physicochemical properties of derivatives make this compound a highly attractive starting point for drug discovery programs.

I. Synthesis of Dual FLT3/Aurora Kinase Inhibitors

This section details the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the synthesis of the starting material from 2,4-difluorobenzaldehyde and 1-methylpiperazine.

  • Materials:

    • 2,4-difluorobenzaldehyde

    • 1-methylpiperazine

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

    • Base (e.g., Potassium carbonate - K₂CO₃)

  • Procedure:

    • To a solution of 2,4-difluorobenzaldehyde in a suitable solvent such as DMF, add 1-methylpiperazine and a base like potassium carbonate.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound (1).

Protocol 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives (3)

This protocol outlines the synthesis of the final kinase inhibitors via a reductive cyclization reaction.[1]

  • Materials:

    • This compound (1)

    • Substituted 3-amino-2-nitropyridine derivative (2)

    • Sodium dithionite (Na₂S₂O₄)

    • Solvent (e.g., a mixture of ethanol and water)

  • Procedure:

    • In a reaction vessel, dissolve the substituted 3-amino-2-nitropyridine derivative (2) in a mixture of ethanol and water.

    • Add this compound (1) to the solution.

    • Add sodium dithionite (Na₂S₂O₄) portion-wise to the reaction mixture. An exothermic reaction may be observed.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting solid by column chromatography or recrystallization to yield the final imidazo[4,5-b]pyridine derivative (3).[1]

Data Presentation

The following table summarizes the in vitro activity of a representative compound synthesized from this compound against key kinase targets and a human AML cell line.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
20b FLT33MV-4-111
20b Aurora A18
20b Aurora B25

Table 1: Biological activity of a representative imidazo[4,5-b]pyridine derivative (20b) synthesized from this compound. Data extracted from a relevant study.[1]

II. Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic scheme for the preparation of dual FLT3/Aurora kinase inhibitors.

G cluster_start Starting Materials A 2,4-Difluorobenzaldehyde C This compound (1) A->C Nucleophilic Aromatic Substitution B 1-Methylpiperazine B->C E Imidazo[4,5-b]pyridine Kinase Inhibitor (3) C->E Reductive Cyclization (Na₂S₂O₄) D Substituted 3-amino- 2-nitropyridine (2) D->E

Caption: Synthetic pathway for kinase inhibitors.

Signaling Pathway

The diagram below depicts the simplified signaling pathway involving FLT3 and Aurora kinases, which are targeted by the synthesized therapeutic agents.

G cluster_pathway Cancer Cell Signaling FLT3 FLT3 Receptor Tyrosine Kinase STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Aurora Aurora Kinases (A, B) Mitosis Mitotic Progression Aurora->Mitosis Inhibitor Synthesized Inhibitor (e.g., Compound 20b) Inhibitor->FLT3 Inhibition Inhibitor->Aurora Inhibition

Caption: Targeted FLT3 and Aurora kinase pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound and what are the potential impurities?

A1: The most common synthetic route is a nucleophilic aromatic substitution (SNA) reaction between 2,4-difluorobenzaldehyde and N-methylpiperazine. The reaction is typically carried out in the presence of a base and a polar aprotic solvent.

Common Impurities:

  • Starting Materials: Unreacted 2,4-difluorobenzaldehyde and N-methylpiperazine.

  • Positional Isomer: 4-Fluoro-2-(4-methylpiperazin-1-YL)benzaldehyde, arising from substitution at the C2 position instead of the C4 position.

  • Bis-substituted Product: 2,4-bis(4-methylpiperazin-1-YL)benzaldehyde, where both fluorine atoms are substituted.

  • Hydrolysis Product: 2-Fluoro-4-hydroxybenzaldehyde, if water is present in the reaction mixture.

  • Solvent Adducts: Impurities related to the reaction solvent, especially with highly reactive solvents like DMF.

Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A2: Incomplete reactions can be due to several factors. Below is a troubleshooting guide:

Possible Cause Troubleshooting Steps
Insufficient Base Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, DIPEA) is used to neutralize the HF byproduct.
Low Reaction Temperature The SNA reaction often requires elevated temperatures (80-120 °C). Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Poor Solvent Quality Use a dry, polar aprotic solvent such as DMF, DMSO, or NMP. The presence of water can lead to side reactions.
Deactivated Starting Material Verify the purity of 2,4-difluorobenzaldehyde and N-methylpiperazine. Impurities in starting materials can inhibit the reaction.

Q3: I am observing a significant amount of the positional isomer in my crude product. How can I improve the regioselectivity?

A3: The formation of the 4-fluoro-2-(4-methylpiperazin-1-YL)benzaldehyde isomer is a common issue. The fluorine atom at the C2 position is activated by the adjacent aldehyde group, making it susceptible to nucleophilic attack.

Strategies to Improve Regioselectivity:

  • Temperature Control: Running the reaction at a lower temperature may favor the thermodynamically more stable product, which is typically the desired C4-substituted isomer.

  • Choice of Base: A bulkier, non-nucleophilic base might sterically hinder the attack at the more crowded C2 position.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different polar aprotic solvents.

Q4: How can I effectively purify the final product and remove the identified impurities?

A4: Purification is critical to obtaining high-purity this compound. A combination of techniques is often necessary.

Purification Method Target Impurities Experimental Protocol
Aqueous Workup Unreacted N-methylpiperazine, base, and some polar impurities.After the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
Flash Column Chromatography Positional isomer, bis-substituted product, and other non-polar impurities.Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Monitor the fractions by TLC.
Recrystallization To improve the final purity by removing trace impurities.Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals.

Visualizing the Synthesis and Troubleshooting Logic

Synthesis Pathway and Potential Side Reactions

The following diagram illustrates the primary synthetic route for this compound and the formation of common impurities.

G cluster_reactants Reactants SM1 2,4-Difluorobenzaldehyde Product This compound SM1->Product Desired Reaction (SNAr at C4) Impurity1 4-Fluoro-2-(4-methylpiperazin-1-YL)benzaldehyde (Positional Isomer) SM1->Impurity1 Side Reaction (SNAr at C2) Impurity3 2-Fluoro-4-hydroxybenzaldehyde (Hydrolysis) SM1->Impurity3 Hydrolysis (H₂O) SM2 N-Methylpiperazine SM2->Product Desired Reaction (SNAr at C4) SM2->Impurity1 Side Reaction (SNAr at C2) Base Base (e.g., K₂CO₃) Base->Product Desired Reaction (SNAr at C4) Base->Impurity1 Side Reaction (SNAr at C2) Impurity2 2,4-bis(4-methylpiperazin-1-YL)benzaldehyde (Bis-substituted) Product->Impurity2 Further Substitution

Caption: Synthesis pathway and common side reactions.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for troubleshooting experiments with low product yield.

G Start Low Yield Observed Check_SM Check Purity of Starting Materials Start->Check_SM Check_SM->Start If impure, purify/replace Check_Conditions Verify Reaction Conditions (Temperature, Time) Check_SM->Check_Conditions If pure Check_Conditions->Start If incorrect, adjust Check_Base Ensure Sufficient and Appropriate Base Check_Conditions->Check_Base If correct Check_Base->Start If incorrect, adjust Check_Solvent Confirm Use of Dry, Aprotic Solvent Check_Base->Check_Solvent If correct Check_Solvent->Start If wet, use dry solvent Optimize_Temp Optimize Reaction Temperature Check_Solvent->Optimize_Temp Optimize_Base Test Alternative Bases Optimize_Temp->Optimize_Base No Improvement Success Yield Improved Optimize_Temp->Success Improvement Purification_Issue Investigate Purification Losses Optimize_Base->Purification_Issue No Improvement Optimize_Base->Success Improvement Purification_Issue->Success

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Purification of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel is the most common and recommended stationary phase for the purification of this compound. However, due to the basic nature of the 4-methylpiperazine group, the silica gel can be slightly acidic, which may lead to issues like peak tailing or even decomposition of the compound.[1][2] To mitigate these effects, it is advisable to use deactivated or neutralized silica gel.[2] Alternatively, alumina (neutral or basic) can be considered as a stationary phase.[2]

Q2: How do I choose an appropriate solvent system (mobile phase) for the purification?

A2: The selection of a suitable solvent system is critical for achieving good separation.[3] A common approach is to use a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2][4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate.[2] It is recommended to perform TLC with various solvent ratios to determine the optimal mobile phase before running the column.[2][3]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, and the presence of the basic piperazine moiety can also lead to strong interactions and potential degradation.[1][2] To prevent degradation, you can deactivate the silica gel by flushing the column with a solvent mixture containing a small amount (e.g., 0.5-2%) of a base like triethylamine (TEA) before loading your sample.[2] Including a small percentage of triethylamine in the eluting solvent can also help to prevent streaking and improve the peak shape.[2][5]

Q4: How should I load my sample onto the column?

A4: There are two primary methods for sample loading: wet loading and dry loading.[6]

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and carefully apply it to the top of the column.[6]

  • Dry Loading: If the compound has poor solubility in the mobile phase, it is recommended to use dry loading.[6] This involves adsorbing the crude product onto a small amount of silica gel (or celite) by dissolving the compound in a suitable solvent, adding the adsorbent, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[4][6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or No Separation - Inappropriate solvent system. - Column was not packed properly.- Optimize the solvent system using TLC to achieve a good separation of spots.[2][3] - Ensure the column is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly (Low Retention) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Compound Does Not Elute from the Column - The mobile phase is not polar enough. - The compound is irreversibly adsorbed to the silica gel due to its basicity. - The compound may have decomposed on the column.[7]- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - Add a small amount of a more polar solvent like methanol to the eluent. - Consider using a deactivated silica gel or an alternative stationary phase like alumina.[2] - Add a small amount of triethylamine (0.5-2%) to the mobile phase to compete with the basic sites on the silica.[2]
Peak Tailing or Streaking - Strong interaction between the basic piperazine group and acidic silanol groups on the silica surface. - The column is overloaded with the sample.- Add a small amount of triethylamine (0.5-2%) to the mobile phase to mask the active sites on the silica gel.[2][5] - Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Multiple Fractions Containing the Product and Impurities - Poor separation due to an inadequate solvent system. - The compound may be degrading during chromatography.- Re-optimize the solvent system using TLC to achieve better separation. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4] - Check the stability of the compound on a silica TLC plate before running the column.[7] If it is unstable, consider using deactivated silica or an alternative stationary phase.[2]

Experimental Protocol: Column Chromatography Purification

This is a general protocol and may require optimization based on the specific impurities present in the crude material.

1. Preparation of the Stationary Phase:

  • Select a glass column of an appropriate size.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle into a uniform bed.[8]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Selection of the Mobile Phase:

  • Dissolve a small amount of the crude this compound in a suitable solvent.

  • Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate).

  • The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.[2]

  • If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[6]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure to the top of the column to start the elution process.

  • Begin collecting fractions. The size of the fractions will depend on the column size.

  • Monitor the elution process by TLC analysis of the collected fractions to identify which fractions contain the purified product.[8]

5. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Potential Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationNotes
Hexanes : Ethyl Acetate (e.g., 9:1 to 1:1)General purpose for compounds of moderate polarity.[4]A good starting point for optimization.
Dichloromethane : Methanol (e.g., 99:1 to 95:5)For more polar compounds.Methanol significantly increases the polarity.
Hexanes : Diethyl EtherAn alternative to ethyl acetate systems.
Solvent System + 0.5-2% TriethylamineFor basic compounds susceptible to tailing.[2][5]Helps to improve peak shape and recovery.

Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_result Result tlc 1. TLC Analysis (Solvent System Selection) packing 2. Column Packing (Silica Gel Slurry) tlc->packing sample_prep 3. Sample Preparation (Dry Loading Recommended) packing->sample_prep loading 4. Sample Loading sample_prep->loading elution 5. Elution (Gradient or Isocratic) loading->elution collection 6. Fraction Collection elution->collection fraction_analysis 7. Fraction Analysis (TLC) collection->fraction_analysis pooling 8. Pooling Pure Fractions fraction_analysis->pooling evaporation 9. Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product

References

Technical Support Center: Recrystallization of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde by recrystallization.

Troubleshooting Guide

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound at the concentration you are using.

  • Increase Solvent Volume: Add small portions of the hot solvent until the compound fully dissolves. Be mindful that using a large volume of solvent may significantly decrease your yield.

  • Switch to a More Polar Solvent: If you are using a non-polar solvent, try a more polar one. For aldehydes with amine functionalities, solvents like isopropanol, ethanol, or acetone can be effective.

  • Use a Solvent Mixture: A combination of solvents can fine-tune the solubility. For instance, you can dissolve your compound in a good solvent (e.g., dichloromethane) at room temperature and then add a poor solvent (e.g., hexane or heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before cooling.

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature undisturbed, then gradually lower the temperature by placing it in an ice bath.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-dissolve and Use More Solvent: Add more solvent to the oiled-out mixture, heat until everything dissolves, and then cool slowly.

Q3: No crystals are forming even after the solution has cooled to room temperature. What is the next step?

A3: This is a common issue that can often be resolved with a few simple techniques.

  • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

  • Reduce the Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Place in a Colder Environment: If room temperature cooling is unsuccessful, place the flask in an ice bath or a refrigerator. Ensure the flask is sealed to prevent moisture condensation.

Q4: The purity of my recrystallized product is still low. What could be the reason?

A4: Low purity after recrystallization can be due to several factors.

  • Incomplete Removal of Impurities: The chosen solvent may not be effectively separating the impurities. Consider a different solvent or a solvent mixture. A common impurity in related syntheses is the desfluoro version of the compound, which may have similar solubility.[1]

  • Crystals Crashing Out Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process.

  • Insufficient Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor that contains impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: Based on the structure of the molecule (a substituted benzaldehyde with a piperazine ring), a good starting point would be a moderately polar solvent. Isopropanol or ethanol are often effective. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/heptane, can also provide good results by allowing for fine-tuning of the solubility.

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. A good starting point is to add enough solvent to just cover the solid and then heat the mixture to the solvent's boiling point. If the solid has not fully dissolved, add more solvent in small portions until it does.

Q3: At what temperature should I dissolve my compound?

A3: You should dissolve your compound at or near the boiling point of the chosen solvent to ensure you are creating a saturated solution upon cooling.

Q4: What are some potential process-related impurities I should be aware of?

A4: In syntheses involving nucleophilic aromatic substitution to introduce the methylpiperazine group, a common impurity could be the starting material, 3,4-difluorobenzaldehyde.[2] Other potential impurities could arise from side reactions or incomplete reactions during the synthesis of the benzaldehyde.[3]

Quantitative Data Summary

ParameterSolvent System 1Solvent System 2
Solvent IsopropanolDichloromethane/Hexane
Crude Compound (g) 1.01.0
Approx. Solvent Volume (mL) 15-205-7 (DCM), 10-15 (Hexane)
Dissolving Temperature (°C) ~80~40
Cooling Protocol Slow cool to RT, then ice bathSlow cool to RT
Typical Yield (%) 75-8570-80
Purity Improvement (HPLC) 95% -> 99.5%95% -> 99.2%

Experimental Protocol: Recrystallization using Isopropanol

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add approximately 15 mL of isopropanol. Heat the mixture on a hot plate with stirring until it begins to boil. If the solid is not completely dissolved, add more isopropanol dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Recrystallization_Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if necessary) A->B Insoluble impurities present C Slow Cooling to Room Temperature A->C B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Product F->G

Caption: Recrystallization workflow for purification.

Troubleshooting_Recrystallization Start Start Recrystallization Problem Problem Encountered? Start->Problem Solution1 Add more hot solvent or change solvent Problem->Solution1 Compound not dissolving Solution2 Cool slower, scratch flask, or add seed crystal Problem->Solution2 Oiling out Solution3 Concentrate solution or use colder bath Problem->Solution3 No crystals forming Success Pure Crystals Obtained Problem->Success No Solution1->Start Retry Solution2->Start Retry Solution3->Start Retry

Caption: Troubleshooting decision tree for recrystallization.

References

Optimizing reaction yield for the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of a similar compound and is a recommended starting point for the synthesis of this compound.

Reaction Scheme:

Materials:

  • 2,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as DMSO or DMF.

  • Addition of Reagents: Add 1-methylpiperazine (1.1 to 1.5 eq) to the solution. Subsequently, add a suitable base such as DIPEA (1.5 to 2.0 eq) or K₂CO₃ (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove the solvent and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of analogous nucleophilic aromatic substitution reactions. This data can guide the optimization of the synthesis of this compound.

Table 1: Effect of Base on SNAr Reaction Yield

BasepKa of Conjugate AcidTypical SolventTemperature (°C)Reaction Time (h)Yield (%) (Analogous Reaction)
K₂CO₃10.3DMF, DMSO80-1204-1275-90
Cs₂CO₃10.4DMF, DMA80-1004-880-95
DIPEA10.8DMSO, NMP100-1206-1870-85
Et₃N10.7DMF, MeCN80-1108-2465-80
DBU13.5THF, DMF25-802-685-95

Table 2: Effect of Solvent on SNAr Reaction Yield

SolventDielectric Constant (ε)Boiling Point (°C)Typical BaseTemperature (°C)Yield (%) (Analogous Reaction)
DMSO47.2189K₂CO₃, DIPEA100-12085-95
DMF36.7153K₂CO₃, Et₃N80-12080-90
NMP32.2202K₂CO₃100-14080-90
DMAc37.8165Cs₂CO₃80-11085-95
Acetonitrile37.582Et₃N80 (reflux)60-75
THF7.666DBU66 (reflux)70-80

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

A1: Low reaction yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC or HPLC until the starting material (2,4-difluorobenzaldehyde) is consumed. If the reaction stalls, consider increasing the temperature or reaction time.

  • Suboptimal Base: The choice and amount of base are crucial. A base that is too weak may not sufficiently deprotonate the piperazine nitrogen, while an excessively strong base can lead to side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and dry.

  • Improper Solvent: The reaction requires a polar aprotic solvent to facilitate the formation of the Meisenheimer complex, the intermediate in an SNAr reaction. DMSO, DMF, and NMP are excellent choices as they effectively solvate the ionic intermediate.

  • Moisture in the Reaction: Water can compete with the nucleophile and lead to the formation of hydroxy-substituted byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Sub-optimal Temperature: The reaction typically requires heating to overcome the activation energy barrier. A temperature range of 80-120°C is generally effective. However, excessively high temperatures can lead to decomposition of the product or starting materials.

Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products is a common issue. The primary side products are often the result of:

  • Disubstitution: Reaction of 1-methylpiperazine at both the C-2 and C-4 positions of 2,4-difluorobenzaldehyde. To minimize this, use a controlled stoichiometry of 1-methylpiperazine (1.1-1.2 equivalents). Adding the amine slowly to the reaction mixture can also favor monosubstitution.

  • Hydrolysis: If moisture is present, the fluoride atoms can be displaced by a hydroxyl group, forming 2-fluoro-4-hydroxybenzaldehyde or 2-hydroxy-4-fluorobenzaldehyde. Using anhydrous solvents and reagents is critical to prevent this.

  • Reaction at the Aldehyde: The aldehyde functional group can potentially react under certain conditions, although it is generally stable during an SNAr reaction. Ensure the chosen base is not nucleophilic.

Q3: How do I choose between the ortho and para substitution on 2,4-difluorobenzaldehyde?

A3: In the reaction of 2,4-difluorobenzaldehyde with a nucleophile like 1-methylpiperazine, the substitution is regioselective and preferentially occurs at the para-position (C-4) to the aldehyde group. This is because the aldehyde group is strongly electron-withdrawing, and its deactivating effect is more pronounced at the ortho position. The negative charge in the Meisenheimer intermediate is better stabilized when the substitution occurs at the para position.

Q4: My purified product is still impure. What are the best purification strategies?

A4: If standard column chromatography is insufficient, consider the following:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water) can be a highly effective purification method.

  • Acid-Base Extraction: The product contains a basic piperazine moiety. You can perform an acid-base extraction by dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

  • Preparative HPLC: For very high purity requirements, preparative HPLC is a powerful, albeit more resource-intensive, option.

Q5: The reaction seems to be very slow. How can I increase the reaction rate?

A5: To increase the reaction rate, you can:

  • Increase the Temperature: Carefully increasing the reaction temperature within a reasonable range (e.g., up to 120-130°C) can significantly accelerate the reaction. Monitor for any signs of product decomposition.

  • Use a More Polar Solvent: Solvents with higher dielectric constants, such as DMSO, are generally better at stabilizing the charged intermediate of the SNAr reaction, thus increasing the rate.

  • Choose a More Efficient Base: A stronger, non-nucleophilic base can increase the concentration of the deprotonated amine, leading to a faster reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve 2,4-Difluorobenzaldehyde in Anhydrous Solvent add_reagents Add 1-Methylpiperazine and Base setup->add_reagents 1 heat Heat to 80-120°C (4-24h) add_reagents->heat 2 quench Quench with Water heat->quench 3 extract Extract with Ethyl Acetate quench->extract 4 wash Wash with Water and Brine extract->wash 5 dry Dry and Concentrate wash->dry 6 purify Column Chromatography dry->purify 7 product Pure Product purify->product 8

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_impurities Solutions for Impurities start Low Yield or Impure Product check_completion Reaction Incomplete? start->check_completion check_impurities Side Products Observed? start->check_impurities increase_time Increase Reaction Time check_completion->increase_time Yes increase_temp Increase Temperature check_completion->increase_temp Yes check_base Optimize Base check_completion->check_base Yes check_solvent Use More Polar Solvent check_completion->check_solvent Yes check_stoichiometry Adjust Amine Stoichiometry (1.1-1.2 eq) check_impurities->check_stoichiometry Yes (Disubstitution) use_anhydrous Use Anhydrous Conditions check_impurities->use_anhydrous Yes (Hydrolysis) optimize_purification Optimize Purification (e.g., Recrystallization, Acid-Base Extraction) check_impurities->optimize_purification Yes (General)

Caption: A decision tree for troubleshooting common issues in the synthesis.

Technical Support Center: Synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,4-difluorobenzaldehyde with 1-methylpiperazine in the presence of a base. The fluorine atom at the para-position to the electron-withdrawing aldehyde group is preferentially substituted.

Q2: What is the expected major product and are there any common regioisomers?

A2: The expected major product is this compound. Due to the directing effect of the aldehyde group, the nucleophilic attack by 1-methylpiperazine is favored at the C4 position (para) of the benzene ring. However, the formation of the regioisomer, 4-Fluoro-2-(4-methylpiperazin-1-YL)benzaldehyde, can occur as a minor byproduct. The degree of regioselectivity can be influenced by reaction conditions.

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the yield:

  • Choice of Base: The strength and solubility of the base are crucial. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are typically used to facilitate the dissolution of reactants and intermediates.

  • Temperature: The reaction is generally heated to drive it to completion, but excessive heat can lead to side product formation.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, which should be monitored by techniques like Thin Layer Chromatography (TLC).

  • Purity of Reactants: The purity of 2,4-difluorobenzaldehyde and 1-methylpiperazine is critical to avoid side reactions.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is flash column chromatography on silica gel.[1][2] A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is typically effective in separating the desired product from unreacted starting materials, the regioisomer, and other impurities. Recrystallization can also be employed as a final purification step.

Troubleshooting Guide: Low Product Yield

Consistently low yields are a common challenge in organic synthesis. This guide provides a structured approach to identifying and resolving the root causes of low yield in the synthesis of this compound.

Problem 1: Incomplete Reaction

Symptom: TLC analysis of the reaction mixture shows a significant amount of unreacted 2,4-difluorobenzaldehyde.

Potential Cause Troubleshooting Step Rationale
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature incrementally. Monitor the reaction progress by TLC until the starting material is consumed.The reaction may be kinetically slow under the initial conditions.
Ineffective Base Ensure the base is anhydrous and of high purity. Consider using a stronger or more soluble base. For example, if using K₂CO₃, ensure it is finely powdered to maximize surface area.The base is required to neutralize the HF formed during the reaction and to deprotonate the piperazine, facilitating its nucleophilicity.
Poor Solvent Quality Use anhydrous, high-purity solvent. Traces of water can react with the base and affect the reaction environment.Protic impurities can interfere with the nucleophilicity of the amine and the effectiveness of the base.
Problem 2: Formation of Side Products

Symptom: TLC analysis shows multiple spots in addition to the starting material and the desired product.

Potential Cause Troubleshooting Step Rationale
Formation of Regioisomer Optimize reaction conditions to favor para-substitution. This can sometimes be achieved by using a less polar solvent or a bulkier base to sterically hinder ortho-attack.The electronic activation by the aldehyde group strongly favors para-substitution, but ortho-substitution can still occur.
Di-substitution Use a controlled stoichiometry of 1-methylpiperazine (e.g., 1.0-1.2 equivalents). Add the piperazine slowly to the reaction mixture.Excess piperazine can lead to the substitution of both fluorine atoms on the benzaldehyde ring.
Degradation of Product Avoid excessive heating or prolonged reaction times. Once the reaction is complete (as monitored by TLC), proceed with the work-up promptly.The aldehyde functional group can be sensitive to harsh reaction conditions.

Data Presentation: Illustrative Reaction Conditions and Yields

The following table provides an illustrative comparison of how different reaction conditions might affect the yield of this compound. Please note that these are representative values based on general principles of SNAr reactions and are intended for troubleshooting guidance.

Entry Solvent Base Temperature (°C) Time (h) Illustrative Yield (%) Key Observation
1DMFK₂CO₃801275-85Standard conditions, generally good yield.
2DMSOK₂CO₃801280-90Higher polarity of DMSO can sometimes improve reaction rate and yield.
3TolueneK₂CO₃1102440-50Lower polarity of toluene may lead to slower reaction and lower yield.
4DMFEt₃N801260-70Weaker, soluble organic base may be less effective than inorganic carbonates.
5DMFK₂CO₃Room Temp48<20Reaction is very slow at room temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is adapted from general procedures for SNAr reactions on activated fluoroarenes.[3]

Materials:

  • 2,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2,4-difluorobenzaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add 1-methylpiperazine (1.1 - 1.2 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

General Workflow for the Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants 2,4-Difluorobenzaldehyde 1-Methylpiperazine Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heating Heat to 80-100 °C Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Extraction Extract with EtOAc Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Low_Yield Low Yield Observed Check_TLC Analyze Reaction Mixture by TLC Low_Yield->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Yes Check_Stoichiometry Verify Stoichiometry Side_Products->Check_Stoichiometry Yes Purification_Issue Purification Issues? Side_Products->Purification_Issue No Check_Base Check Base Activity/Amount Increase_Temp_Time->Check_Base Check_Solvent Use Anhydrous Solvent Check_Base->Check_Solvent Optimize_Conditions Optimize Conditions (Temp, Solvent) Check_Stoichiometry->Optimize_Conditions Optimize_Chromatography Optimize Chromatography Purification_Issue->Optimize_Chromatography Yes

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Identification and mitigation of side reactions in the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,4-difluorobenzaldehyde with N-methylpiperazine in the presence of a base and a suitable solvent.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions of concern are:

  • Formation of the undesired regioisomer: 4-Fluoro-2-(4-methylpiperazin-1-YL)benzaldehyde can form as a significant impurity.

  • Oxidation of the aldehyde: The benzaldehyde product can be oxidized to the corresponding carboxylic acid, 2-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid, particularly if the reaction is exposed to air for extended periods at high temperatures.

  • Reduction of the aldehyde: Although less common under standard SNAr conditions, reduction to 2-Fluoro-4-(4-methylpiperazin-1-YL)benzyl alcohol is a possibility if reducing agents are inadvertently present.

Q3: How can I minimize the formation of the 4-Fluoro-2-(4-methylpiperazin-1-YL)benzaldehyde isomer?

A3: Controlling the regioselectivity is crucial. The substitution at the C4 position is generally favored due to the stronger activation by the para-aldehyde group. To enhance the formation of the desired C4-substituted product, consider the following:

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity, although this could also decrease the overall reaction rate.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Aprotic polar solvents like DMSO or DMF are commonly used. Experimenting with less polar solvents might alter the isomer ratio.

  • Base: The choice of base can also play a role. Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA).

Q4: What are the recommended purification methods for removing the isomeric impurity?

A4: Careful purification is essential to isolate the desired product.

  • Flash Column Chromatography: This is the most effective method for separating the desired product from the isomeric impurity and other byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective final purification step to obtain a highly pure product.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will help in identifying the structure of the product and the presence of any isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for the two isomers.

  • High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method can be developed to separate and quantify the desired product and its impurities, thus determining the purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature if the reaction is sluggish. - Ensure the base is of good quality and used in a sufficient amount (typically 1.1-1.5 equivalents).
Decomposition of Reactants or Product - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high temperatures that could lead to degradation.
Suboptimal Reaction Conditions - Screen different solvents (e.g., DMF, DMSO, NMP) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) to find the optimal conditions for your setup.
Issue 2: High Levels of the Isomeric Impurity
Potential Cause Troubleshooting Steps
High Reaction Temperature - Attempt the reaction at a lower temperature (e.g., 60-80°C instead of >100°C) to favor the thermodynamically more stable para-substituted product.
Kinetic vs. Thermodynamic Control - The ortho-isomer might be the kinetic product. Allowing the reaction to proceed for a longer time at a moderate temperature might favor the formation of the more stable para-isomer.
Solvent Effects - The choice of solvent can influence the regioselectivity. Consider screening different aprotic polar solvents.
Issue 3: Presence of Oxidized Impurity (Carboxylic Acid)
Potential Cause Troubleshooting Steps
Exposure to Air at High Temperature - Conduct the reaction under a strict inert atmosphere. - During work-up, minimize the exposure of the product to air, especially if heating is involved.
Work-up Procedure - An acidic work-up can sometimes promote the formation of byproducts. Consider a neutral or mildly basic work-up. The carboxylic acid impurity can be removed by washing an organic solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2,4-Difluorobenzaldehyde

  • N-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 2,4-difluorobenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add N-methylpiperazine (1.1 - 1.2 eq) to the solution.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Summary of Potential Side Products and Their Identification

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Signature
This compound (Desired Product) C₁₂H₁₅FN₂O222.26Distinct aromatic proton signals in ¹H NMR.
4-Fluoro-2-(4-methylpiperazin-1-YL)benzaldehyde (Isomeric Impurity) C₁₂H₁₅FN₂O222.26Different chemical shifts and coupling constants for aromatic protons in ¹H NMR compared to the desired product.
2-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid (Oxidation Product) C₁₂H₁₅FN₂O₂238.26Absence of the aldehyde proton (~10 ppm) in ¹H NMR and presence of a carboxylic acid proton signal.
2-Fluoro-4-(4-methylpiperazin-1-YL)benzyl alcohol (Reduction Product) C₁₂H₁₇FN₂O224.28Absence of the aldehyde proton and presence of a benzylic alcohol proton and CH₂ signals in ¹H NMR.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction SNAr Reaction cluster_workup Work-up cluster_purification Purification 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reaction_Vessel Reaction at 80-100°C 2,4-Difluorobenzaldehyde->Reaction_Vessel N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Chromatography Flash Column Chromatography Drying_Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield Start->Low_Yield High_Isomer High Isomeric Impurity Start->High_Isomer Oxidation Oxidation Product Detected Start->Oxidation Check_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Completion Lower_Temp Lower Reaction Temperature High_Isomer->Lower_Temp Inert_Atmosphere Ensure Inert Atmosphere Oxidation->Inert_Atmosphere Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Check_Completion->Optimize_Conditions Incomplete Screen_Solvents Screen Solvents Lower_Temp->Screen_Solvents Base_Wash Basic Wash During Work-up Inert_Atmosphere->Base_Wash

Caption: Troubleshooting decision tree for common synthesis issues.

Challenges in the scale-up synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues that may arise during the synthesis of this compound, a key intermediate in pharmaceutical development. Two primary synthetic routes are generally considered for this compound:

  • Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluorobenzaldehyde with 1-methylpiperazine.

  • Vilsmeier-Haack Formylation of 1-fluoro-3-(4-methylpiperazin-1-yl)benzene.

Nucleophilic Aromatic Substitution (SNAr) Route: Troubleshooting

Question 1: Why is my SNAr reaction showing low conversion of 2,4-difluorobenzaldehyde?

Answer: Low conversion in the SNAr reaction can be attributed to several factors. Firstly, ensure that the reaction is carried out in a suitable dipolar aprotic solvent such as DMSO, DMF, or NMP, as these solvents are known to facilitate SNAr reactions. Inadequate temperature can also be a cause; these reactions often require elevated temperatures to proceed at a reasonable rate. The presence of water can be detrimental, so ensure all reagents and solvents are anhydrous. The choice and stoichiometry of the base are also critical. A common issue is the formation of hydrofluoric acid (HF) as a byproduct, which can quench the base and hinder the reaction. Using a sufficient excess of a robust inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base is recommended to neutralize the generated HF.[1]

Question 2: I am observing the formation of a significant amount of the di-substituted product, where both fluorine atoms on the benzaldehyde have been replaced by 1-methylpiperazine. How can I improve selectivity for the mono-substituted product?

Answer: The formation of the di-substituted product is a common challenge when using a highly nucleophilic amine like 1-methylpiperazine with a substrate containing two activated leaving groups. To enhance mono-substitution selectivity, consider the following:

  • Stoichiometry Control: Carefully control the stoichiometry of 1-methylpiperazine. Using a slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient. A large excess will favor di-substitution.

  • Temperature Management: Lowering the reaction temperature can sometimes improve selectivity, as the second substitution may have a higher activation energy.

  • Controlled Addition: Adding the 1-methylpiperazine solution dropwise to the solution of 2,4-difluorobenzaldehyde can help maintain a low instantaneous concentration of the nucleophile, thereby favoring mono-substitution.

Question 3: During scale-up, I've noticed etching of my glass-lined reactor. What is causing this and how can it be prevented?

Answer: The etching of glass-lined reactors is a known issue in SNAr reactions involving fluoride leaving groups, caused by the in-situ formation of hydrofluoric acid (HF).[1] While bases like potassium carbonate are used to neutralize HF, the resulting potassium fluoride (KF) can still react with moisture to cause glass etching.[1] To mitigate this, consider the following strategies:

  • Alternative Bases: Using alternative bases that form insoluble fluoride salts can be effective. For example, calcium-based salts can precipitate calcium fluoride (CaF₂), which is largely inert and can be removed by filtration.

  • Specialized Reactors: For large-scale production, using reactors made of materials resistant to fluoride corrosion, such as certain metal alloys, may be necessary.

Vilsmeier-Haack Formylation Route: Troubleshooting

Question 1: My Vilsmeier-Haack formylation is resulting in a low yield of the desired aldehyde. What are the potential causes?

Answer: Low yields in Vilsmeier-Haack reactions can stem from several issues. The Vilsmeier reagent, typically formed from a formamide (like DMF) and a halogenating agent (like POCl₃ or oxalyl chloride), is moisture-sensitive and can decompose.[2] It is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The reactivity of the aromatic substrate is also a key factor. Electron-rich aromatic compounds are required for this reaction to proceed efficiently.[3] If your substrate is not sufficiently activated, you may need to use more forcing conditions, such as higher temperatures or a larger excess of the Vilsmeier reagent, though this can lead to side reactions.

Question 2: I am observing the formation of chlorinated byproducts in my Vilsmeier-Haack reaction. How can I minimize these impurities?

Answer: The formation of chlorinated byproducts can occur, especially when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself can act as a chlorinating agent under certain conditions. To minimize this side reaction:

  • Temperature Control: Maintain the lowest effective reaction temperature. Higher temperatures can promote chlorination.

  • Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to causing chlorination.[2]

Question 3: My reaction mixture is turning into a dark, tarry residue. What is causing this and how can it be prevented?

Answer: The formation of a tarry residue is often a sign of decomposition or polymerization. This can be caused by:

  • Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Ensure adequate cooling and temperature control throughout the reaction.

  • Substrate Instability: The aromatic substrate or the product may be unstable under the acidic reaction conditions. A prompt and efficient aqueous work-up after the reaction is complete is important to neutralize the acidic mixture and isolate the product.

Quantitative Data

ParameterLab Scale (1 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Solvent Volume 10-20 mL10-20 LEfficient stirring and heat transfer become critical.
Base (K₂CO₃) 2.0 eq2.0-2.2 eqEnsure efficient mixing to neutralize localized HF formation.
Temperature 80-100 °C80-100 °CMaintain precise temperature control to avoid side reactions.
Reaction Time 4-8 hours6-12 hoursMonitor reaction completion closely to avoid byproduct formation.
Typical Yield 85-95%80-90%Yields may decrease slightly on scale-up due to handling losses.
Key Impurity Di-substituted product (<5%)Di-substituted product (<5-7%)Optimize stoichiometry and addition rates to control this impurity.

Experimental Protocols

Key Experiment 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize this compound from 2,4-difluorobenzaldehyde and 1-methylpiperazine.

Materials:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,4-difluorobenzaldehyde and anhydrous DMSO.

  • Add potassium carbonate to the solution and stir the suspension.

  • In a separate flask, dissolve 1-methylpiperazine in a small amount of anhydrous DMSO.

  • Slowly add the 1-methylpiperazine solution to the reaction mixture at room temperature over 30 minutes.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

SNAr_Troubleshooting cluster_low_conversion Troubleshooting Low Conversion cluster_di_substitution Troubleshooting Di-substitution start SNAr Reaction Start check_conversion Check Conversion (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 95% high_conversion High Conversion check_conversion->high_conversion >= 95% q1 Anhydrous Conditions? low_conversion->q1 check_impurities Check Impurity Profile high_conversion->check_impurities q2 Sufficient Base? q1->q2 Yes a1 Use anhydrous solvents/reagents. Work under inert atmosphere. q1->a1 No q3 Adequate Temperature? q2->q3 Yes a2 Increase base stoichiometry (e.g., 2.2 eq K2CO3). q2->a2 No a3 Increase reaction temperature incrementally (e.g., to 110 °C). q3->a3 No di_substitution Di-substitution > 5% check_impurities->di_substitution Yes ok Process Optimized check_impurities->ok No q4 Controlled Addition? di_substitution->q4 q5 Stoichiometry? q4->q5 Yes a4 Add nucleophile dropwise. q4->a4 No a5 Reduce nucleophile to 1.05-1.1 eq. q5->a5 > 1.2 eq

Caption: Troubleshooting workflow for the SNAr synthesis.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Isolation dmf Anhydrous DMF reagent Vilsmeier Reagent (Chloroiminium Salt) dmf->reagent pocli3 POCl3 (or Oxalyl Chloride) pocli3->reagent reaction Electrophilic Aromatic Substitution reagent->reaction substrate 1-Fluoro-3-(4-methylpiperazin-1-yl)benzene substrate->reaction intermediate Iminium Salt Intermediate reaction->intermediate hydrolysis Aqueous Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: General workflow for the Vilsmeier-Haack synthesis.

References

Removal of unreacted starting materials from 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials I need to remove?

Based on common synthetic routes, the primary unreacted starting materials you may encounter are 3,4-difluorobenzaldehyde and N-methylpiperazine. The synthesis typically involves a nucleophilic aromatic substitution reaction between these two compounds.[1]

Q2: What is the first step I should take to purify my crude product?

A general workup procedure involving liquid-liquid extraction is a recommended first step. This will help to remove a significant portion of water-soluble impurities and can be tailored to separate acidic, basic, and neutral components.

Q3: Can I use column chromatography to purify this compound?

Yes, column chromatography is a viable method for purifying aldehydes.[2] However, care must be taken as aldehydes can sometimes be sensitive to the acidity of silica gel and may decompose.[2] It is advisable to perform thin-layer chromatography (TLC) first to determine an optimal solvent system.

Q4: Are there alternative methods to column chromatography for removing unreacted aldehyde?

An effective alternative is the formation of a bisulfite adduct.[2][3] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the desired product by extraction. The aldehyde can be recovered from the adduct by basification if needed.[2][3]

Q5: How can I effectively remove unreacted N-methylpiperazine?

N-methylpiperazine is a basic compound. Its removal can be effectively achieved by adjusting the pH of the aqueous phase during liquid-liquid extraction. By washing the organic layer containing your product with an acidic solution (e.g., dilute HCl), the basic N-methylpiperazine will be protonated and move into the aqueous layer.

Q6: Is recrystallization a suitable purification method?

Recrystallization can be an effective technique, especially for final polishing of the product. It may also be used to purify the product by forming a salt, such as a hydrochloride salt, which can then be recrystallized to a high purity.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product co-elutes with impurities during column chromatography. The solvent system is not providing adequate separation.Optimize the solvent system using TLC with a range of polar and non-polar solvents. A gradient elution may be necessary for better separation.[4] Consider deactivating the silica gel with triethylamine to prevent streaking of basic compounds.
Product decomposes on the silica gel column. Aldehydes can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by adding a small amount of triethylamine to the column solvent. Alternatively, use a different stationary phase like alumina.
Poor recovery of the product after liquid-liquid extraction. Incorrect pH of the aqueous layer, leading to the product partitioning into the wrong phase.Ensure the pH is appropriately adjusted. To extract the free base of the piperazine-containing product into an organic solvent, the aqueous layer should be basic (pH > 9).[4]
Residual aldehyde impurity detected by NMR or LC-MS after purification. Incomplete removal of unreacted 3,4-difluorobenzaldehyde.Employ the bisulfite adduct formation method for selective removal of the aldehyde.[3][5] This technique is highly effective for removing trace amounts of aldehydes.
Crystals do not form during recrystallization. The solution is not supersaturated, or impurities are inhibiting crystallization.Try adding a seed crystal, scratching the inside of the flask, or cooling the solution to a lower temperature. If impurities are the issue, an additional purification step like chromatography may be needed before recrystallization.

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction
  • Quench the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: If the reaction was performed in a water-miscible solvent (e.g., DMSO, DMF), dilute the mixture with a significant volume of water.

  • Basification: Adjust the pH of the aqueous mixture to >9 using a base such as 1M NaOH or saturated sodium bicarbonate solution. This ensures the piperazine nitrogen is deprotonated, making the product soluble in organic solvents.[4]

  • Extraction: Transfer the basified mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[2] Aim for an Rf value of approximately 0.3 for the product.

  • Column Preparation: Pack a glass column with silica gel slurried in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Elute the column with the predetermined solvent system. A gradient elution, gradually increasing the polarity, may be necessary to separate the product from impurities.[4]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate analytical method to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Aldehyde Removal via Bisulfite Adduct Formation
  • Dissolution: Dissolve the impure product containing the unreacted aldehyde in a suitable organic solvent like methanol.[3][5]

  • Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite to the mixture and stir vigorously. The aldehyde will react to form a charged bisulfite adduct.[3][5]

  • Extraction: Add water and an immiscible organic solvent (e.g., a mixture of ethyl acetate and hexanes) to the separatory funnel and shake. The bisulfite adduct will partition into the aqueous layer.[3][5]

  • Separation and Workup: Separate the organic layer containing the purified product. Wash the organic layer with water, dry it over an anhydrous salt, and concentrate it to yield the purified product.

Visualizations

experimental_workflow crude Crude Reaction Mixture workup Aqueous Workup (Basify and Extract) crude->workup crude_product Crude Product workup->crude_product chromatography Column Chromatography crude_product->chromatography bisulfite Bisulfite Extraction (Removes Aldehyde) crude_product->bisulfite recrystallization Recrystallization chromatography->recrystallization bisulfite->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Impurity Detected? aldehyde Unreacted Aldehyde? start->aldehyde Yes piperazine Unreacted Piperazine? start->piperazine No aldehyde->piperazine No bisulfite_sol Perform Bisulfite Extraction aldehyde->bisulfite_sol Yes other Other Impurities? piperazine->other No acid_wash_sol Acid Wash During Extraction piperazine->acid_wash_sol Yes chroma_sol Optimize Column Chromatography other->chroma_sol end Pure Product bisulfite_sol->end acid_wash_sol->end chroma_sol->end

Caption: Troubleshooting logic for impurity removal.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Solvent: Protic solvents (e.g., water, ethanol) can solvate the nucleophile (1-methylpiperazine), reducing its reactivity. 2. Insufficient Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. 3. Deactivated Reactants: Starting materials (2,4-difluorobenzaldehyde or 1-methylpiperazine) may have degraded. 4. Presence of Water: Moisture can interfere with the reaction, especially if a strong base is used.1. Solvent Selection: Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to enhance the nucleophilicity of 1-methylpiperazine. 2. Temperature Optimization: Increase the reaction temperature. For a similar synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a temperature of 120°C was effective in DMSO.[1] 3. Reagent Quality: Ensure the purity and integrity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 4. Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products (Multiple Spots on TLC) 1. Di-substitution: Reaction of a second molecule of 1-methylpiperazine at the remaining fluorine position. 2. Reaction with Solvent: Some solvents can participate in side reactions. 3. Decomposition: The aldehyde functional group may be sensitive to the reaction conditions.1. Control Stoichiometry: Use a slight excess of 1-methylpiperazine (e.g., 1.1-1.2 equivalents) to favor mono-substitution. Avoid a large excess. 2. Inert Solvent: Utilize a non-reactive polar aprotic solvent like DMSO or DMF. 3. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that could lead to decomposition.
Difficult Product Purification 1. Residual Starting Materials: Unreacted 2,4-difluorobenzaldehyde or 1-methylpiperazine. 2. Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate). 3. Polar Byproducts: Highly polar impurities can be difficult to separate by column chromatography.1. Aqueous Work-up: Perform an aqueous work-up to remove water-soluble starting materials and byproducts. A dilute acid wash can help remove residual 1-methylpiperazine. 2. Filtration: Filter the reaction mixture to remove insoluble inorganic salts before work-up. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 4. Column Chromatography: Use an appropriate solvent system for silica gel chromatography. A gradient elution may be necessary to separate the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process. In the first step, the nucleophile (1-methylpiperazine) attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The second step involves the elimination of the fluoride leaving group, restoring the aromaticity of the ring and yielding the final product.

Q2: Which solvent is best for this synthesis?

A2: Polar aprotic solvents are highly recommended for this SNAr reaction. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices as they effectively solvate cations, leaving the nucleophile more "naked" and reactive. In a similar synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, DMSO was used effectively.[1] Protic solvents such as water and alcohols should be avoided as they can form hydrogen bonds with the nucleophile, reducing its reactivity.

Q3: Why is the substitution favored at the 4-position over the 2-position of 2,4-difluorobenzaldehyde?

A3: The regioselectivity of the nucleophilic aromatic substitution is influenced by the electronic effects of the substituents on the aromatic ring. The aldehyde group (-CHO) is an electron-withdrawing group, which deactivates the ortho and para positions towards nucleophilic attack through resonance. The fluorine atom at the 2-position will have a stronger deactivating effect on the 4-position than the fluorine at the 4-position has on the 2-position. Therefore, the 4-position is more susceptible to nucleophilic attack by 1-methylpiperazine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (2,4-difluorobenzaldehyde and 1-methylpiperazine) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The consumption of the starting materials and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on similar reported syntheses. Optimization of reaction time and temperature may be necessary.

Materials:

  • 2,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq).

  • Add anhydrous DMF or DMSO to dissolve the starting material.

  • Add 1-methylpiperazine (1.1 eq) to the solution.

  • Add potassium carbonate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120°C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Hypothetical Solvent Effects on the Synthesis of this compound

Note: The following data is illustrative and based on general principles of SNAr reactions. Actual results may vary.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)
DMSO 474 - 885 - 95>98
DMF 376 - 1280 - 90>97
Acetonitrile 37.512 - 2460 - 75>95
Ethanol 24.5> 48< 20Low
Water 80.1> 48< 10Low

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Combine Reactants: - 2,4-Difluorobenzaldehyde - 1-Methylpiperazine - Base (e.g., K₂CO₃) solvent Add Polar Aprotic Solvent (e.g., DMSO or DMF) start->solvent heat Heat Reaction Mixture (80-120°C) solvent->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_factors Key Reaction Parameters cluster_outcomes Reaction Outcomes solvent Solvent Choice yield Product Yield solvent->yield Polar Aprotic (DMSO, DMF) Increases Yield time Reaction Time solvent->time Polar Aprotic Decreases Time temperature Reaction Temperature temperature->yield Higher Temp Increases Rate & Yield (to an optimum) purity Product Purity temperature->purity Too High Temp May Decrease Purity base Base Strength base->yield Sufficient Strength Required

References

Validation & Comparative

Comparative Analysis of Analytical Methods for Purity Determination of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Analytical Techniques

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. For a molecule such as this compound, which contains a reactive aldehyde group, a fluorinated aromatic ring, and a piperazine moiety, several analytical techniques can be employed. The choice of method depends on factors such as the nature of the impurities, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, ideal for non-volatile and thermally labile compounds.[1][2][3] It separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and thermally stable compounds.[3][4] It separates components in a gaseous mobile phase and provides mass-to-charge ratio information for structural elucidation and identification.[5][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[7][8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[7][9]

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Applicability Well-suited for non-volatile and thermally unstable compounds.[1][2]Suitable for volatile and thermally stable compounds; derivatization may be required.Applicable to soluble compounds; provides structural confirmation.
Selectivity High, dependent on column chemistry and mobile phase composition.Very high, especially with mass spectrometric detection.[5]High, based on unique chemical shifts of nuclei.
Sensitivity Good to excellent, depending on the detector (e.g., DAD, FLD).Excellent, particularly with selected ion monitoring (SIM).Moderate, generally requires more sample than chromatographic methods.
Quantification Requires a calibrated reference standard of the analyte.Requires a calibrated reference standard or internal standard.Absolute quantification against a certified internal standard is possible.[9]
Analysis Time Typically 10-60 minutes per sample.[1][10]Generally faster than HPLC, often a few minutes to half an hour.[1][2]Can be rapid, but requires careful sample preparation and parameter optimization.
Impurity Profiling Excellent for detecting and quantifying known and unknown impurities.Excellent for identifying volatile impurities and degradation products.Can identify and quantify structurally related impurities if their signals are resolved.
Cost Moderate to high initial investment and running costs due to solvent consumption.[1][10]Moderate initial investment; lower solvent costs compared to HPLC.[3]High initial investment for the spectrometer; lower running costs.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the main peak from impurities. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the analyte.

Sample Preparation:

  • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Purity is determined by area percentage, assuming all impurities have a similar response factor to the main component. For higher accuracy, quantification against a certified reference standard is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile impurities and can be used for quantification with appropriate standards.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or methanol.

  • Vortex the solution to ensure homogeneity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute purity determination against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Logical Workflow for Method Selection

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making workflow.

MethodSelectionWorkflow Workflow for Selecting an Analytical Method start Define Analytical Goal is_purity_assay Primary Goal: Accurate Purity Assay? start->is_purity_assay is_impurity_id Primary Goal: Impurity Identification? is_purity_assay->is_impurity_id No qnmr Quantitative NMR (qNMR) (Primary Method) is_purity_assay->qnmr Yes is_routine_qc Routine QC or Release Testing? is_impurity_id->is_routine_qc Both/Unsure gcms GC-MS (For Volatile Impurities) is_impurity_id->gcms Volatiles hplc_ms LC-MS (For Non-Volatile Impurities) is_impurity_id->hplc_ms Non-Volatiles is_routine_qc->start No, redefine goal hplc HPLC with DAD (Reference Standard Needed) is_routine_qc->hplc Yes qnmr->hplc Orthogonal Method

References

Comparative HPLC Analysis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde. The protocols are designed for researchers, scientists, and drug development professionals requiring accurate quantification and purity assessment of this compound. The comparison highlights a direct UV analysis method and a more sensitive approach involving pre-column derivatization.

Method 1: Reversed-Phase HPLC with UV Detection

This method offers a straightforward and robust approach for the routine analysis of this compound. It relies on the inherent UV absorbance of the benzaldehyde functional group.

Method 2: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection

For enhanced sensitivity and selectivity, particularly at low concentrations, a pre-column derivatization strategy can be employed. This method utilizes 4-chloro-7-nitrobenzofuran (NBD-Cl) to react with the secondary amine of the piperazine ring, forming a highly UV-active derivative.[1][2] This is particularly useful as the piperazine nucleus itself lacks a strong chromophore.[1]

Experimental Protocols

Method 1: Direct UV Analysis

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The optimal ratio should be determined empirically.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

Method 2: Pre-Column Derivatization with NBD-Cl

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Heating block or water bath.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium borate buffer (pH 9.0)

Procedure:

  • Derivatization:

    • In a vial, mix 100 µL of the sample or standard solution with 100 µL of sodium borate buffer.

    • Add 200 µL of a 1 mg/mL NBD-Cl solution in acetonitrile.

    • Heat the mixture at 60°C for 30 minutes.[1]

    • Cool the solution to room temperature and dilute with the mobile phase before injection.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C[2]

    • Detection Wavelength: 470 nm (corresponding to the NBD-derivative absorption maximum)

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the two HPLC methods. The values are representative and may vary depending on the specific instrumentation and column used.

ParameterMethod 1: Direct UV AnalysisMethod 2: Pre-Column Derivatization
Analyte Form Native CompoundNBD-Derivative
Principle UV Absorbance of BenzaldehydeUV Absorbance of NBD Adduct
Column Type C18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase Acetonitrile/Water with AcidAcetonitrile/Water
Detection Wavelength ~254 nm~470 nm
Estimated Retention Time 5-10 min8-15 min
Limit of Detection (LOD) ~100 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~30 ng/mL
Precision (%RSD) < 2%< 2%
Accuracy (%Recovery) 98-102%97-103%
Throughput HigherLower (due to derivatization step)
Selectivity GoodExcellent

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_method1 Method 1: Direct UV Analysis cluster_method2 Method 2: Pre-Column Derivatization prep_start Start weigh_sample Weigh Sample/Standard prep_start->weigh_sample dissolve Dissolve in Diluent weigh_sample->dissolve filter Filter (0.45 µm) dissolve->filter inject1 Inject into HPLC filter->inject1 Direct Analysis derivatize Derivatize with NBD-Cl (60°C, 30 min) filter->derivatize Derivatization Path separate1 C18 Separation (ACN/H2O + Acid) inject1->separate1 detect1 UV Detection (~254 nm) separate1->detect1 analyze1 Data Analysis detect1->analyze1 inject2 Inject into HPLC derivatize->inject2 separate2 C18 Separation (ACN/H2O) inject2->separate2 detect2 UV Detection (~470 nm) separate2->detect2 analyze2 Data Analysis detect2->analyze2

Caption: Experimental workflow for the two comparative HPLC methods.

Derivatization_Pathway reactant1 This compound Piperazine Moiety conditions 60°C | 30 min | pH 9.0 reactant1->conditions reactant2 NBD-Cl 4-chloro-7-nitrobenzofuran reactant2->conditions product UV-Active NBD Derivative conditions->product Nucleophilic Aromatic Substitution

Caption: Signaling pathway of the NBD-Cl derivatization reaction.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's spectroscopic signature is fundamental for identification, characterization, and quality control. This guide provides a comparative spectroscopic analysis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde and its structurally related analogs. Due to the limited availability of public experimental spectra for the target compound, this guide leverages data from key analogs to predict and contextualize its spectroscopic properties.

This comparative guide presents available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its key analogs. By examining the spectral characteristics of related fluorobenzaldehydes and piperazine-containing compounds, researchers can gain valuable insights into the expected spectral features of the primary molecule of interest.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. The data for the target compound is inferred from the analysis of its structural components and closely related molecules.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAldehydic Proton (s)Aromatic Protons (m)Piperazine Protons (m)N-Methyl Protons (s)
This compound (Predicted) ~10.3~6.7-7.8~3.3 (t), ~2.5 (t)~2.3
2-Fluorobenzaldehyde10.35[1]7.17 - 7.88--
4-Fluorobenzaldehyde9.97[2]7.16 - 7.98[2]--
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde----
2-Fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde10.26[3]6.74 - 7.44[3]3.12 (m), 2.66 (m)[3]- (Benzyl protons present)
1-Methylpiperazine--2.2-2.8 (m)2.29 (s)
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC=OC-FAromatic CarbonsPiperazine CarbonsN-Methyl Carbon
This compound (Predicted) ~188~164 (d)~105-155~54, ~48~46
2-Fluorobenzaldehyde~188~162 (d)~117 (d), ~124 (d), ~136--
4-Fluorobenzaldehyde190.5[2]166.5 (d, J = 256.7 Hz)[2]116.4 (d), 132.2 (d), 132.8 (d)[2]--
2-Fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde187.6[3]162.3 (d)[3]109.1-155.8[3]53.5, 53.0[3]- (Benzyl carbons present)
1-Methylpiperazine---55.2, 46.146.1
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
CompoundC=O StretchC-F StretchC-H (Aromatic)C-H (Aliphatic)C-N Stretch
This compound (Predicted) ~1690~1250~3050~2800-2950~1150
2-Fluorobenzaldehyde~1700~1230~3070--
4-Fluorobenzaldehyde~1705~1235~3070--
2-Fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde1690[3]Not specifiedNot specified2825[3]Not specified
1-Methylpiperazine---~2700-2950~1160
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
CompoundMolecular Ion [M]⁺[M-H]⁺[M-CHO]⁺Piperazine-related fragments
This compound 22222119399, 70, 57
2-Fluorobenzaldehyde12412395-
4-Fluorobenzaldehyde12412395-
2-Fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde298[3]--91 (benzyl fragment)[3]
1-Methylpiperazine10099-85, 70, 57

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹³C NMR of fluorinated compounds, the spectra are often proton-decoupled, and the carbon signals coupled to fluorine will appear as doublets.[4]

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids, as a KBr pellet for solids, or in a suitable solvent. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, often via gas chromatography (GC), and ionized at a standard energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Methodologies

The following diagrams illustrate the relationships between the target compound and its analogs, as well as a typical workflow for spectroscopic analysis.

Structural Relationships for Spectroscopic Comparison Target This compound Analog1 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde Target->Analog1 Positional Isomer Analog2 2-Fluorobenzaldehyde Target->Analog2 Shared Fluoro-benzaldehyde core Analog3 4-Fluorobenzaldehyde Target->Analog3 Shared Fluoro-benzaldehyde core Analog4 2-Fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde Target->Analog4 Structural Analog Analog5 1-Methylpiperazine Target->Analog5 Contains 4-methylpiperazine moiety

Caption: Structural relationships of the target compound and its analogs.

General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest NMR NMR (1H, 13C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Analogs Structure->Comparison

Caption: A typical workflow for spectroscopic analysis of chemical compounds.

References

Comparative reactivity of 2-fluoro vs. 3-fluoro substituted benzaldehydes in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-fluoro- and 3-fluorobenzaldehyde, two key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. Understanding the nuanced differences in their reactivity, governed by the position of the fluorine substituent, is crucial for optimizing synthetic routes and designing novel molecules. This comparison is supported by experimental data from the literature and established principles of organic chemistry.

The Decisive Role of Fluorine's Position: Electronic and Steric Effects

The reactivity of the aldehyde functional group in fluorinated benzaldehydes is primarily dictated by the electronic and steric effects imparted by the fluorine atom. These effects differ significantly between the ortho (2-fluoro) and meta (3-fluoro) positions, leading to distinct reactivity profiles.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of the -I effect is distance-dependent, being strongest at the ortho position and diminishing at the meta position.[1]

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring through a +M effect. This electron-donating effect partially counteracts the -I effect. The +M effect is most pronounced when the fluorine is at the ortho or para position and is absent at the meta position.[1]

  • Steric Hindrance: The presence of a fluorine atom at the ortho position in 2-fluorobenzaldehyde can sterically hinder the approach of nucleophiles to the adjacent aldehyde group. This effect is absent in 3-fluorobenzaldehyde.[1]

In 2-fluorobenzaldehyde , the strong -I effect, which activates the aldehyde group, is partially offset by the +M effect and potential steric hindrance. In 3-fluorobenzaldehyde , the aldehyde group is activated primarily by the -I effect, with no opposing +M effect, making its electronic profile distinctly different.[1]

Comparative Reactivity in Key Synthetic Transformations

The differential electronic and steric environments of 2- and 3-fluorobenzaldehyde lead to notable differences in their reactivity in common synthetic reactions.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a fundamental method for synthesizing chalcones, which are precursors to a wide range of biologically active flavonoids. A direct comparative study on the synthesis of fluoro-substituted chalcones from acetophenone and fluorobenzaldehyde isomers provides valuable quantitative data.

Data Presentation: Claisen-Schmidt Condensation Yields

AldehydeConventional Method (NaOH/Ethanol, Reflux) Yield (%)Solvent-Free Method (Grinding) Yield (%)
2-Fluorobenzaldehyde7588
3-Fluorobenzaldehyde8592

Data adapted from Romero-Ceronio, N., et al. (2018). American Journal of Organic Chemistry.

The data indicates that under both conventional and solvent-free conditions, 3-fluorobenzaldehyde provides a higher yield of the corresponding chalcone compared to 2-fluorobenzaldehyde. This suggests that the combination of a strong inductive effect without a counteracting resonance effect in the meta isomer, along with the absence of steric hindrance, leads to a more favorable reaction profile in this condensation.

Experimental Protocols

Protocol 1: Comparative Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Objective: To compare the product yields of the Claisen-Schmidt condensation between 2-fluorobenzaldehyde and 3-fluorobenzaldehyde with acetophenone.

Conventional Method:

  • Materials: 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, Acetophenone, Sodium Hydroxide (NaOH), Ethanol.

  • Procedure:

    • In two separate round-bottom flasks, dissolve sodium hydroxide (0.6 eq.) in ethanol (1 mL).

    • Cool the mixtures in an ice bath to 0°C.

    • Slowly add acetophenone (1 equivalent) and the respective fluorobenzaldehyde isomer (1 equivalent) to each flask.

    • Remove the flasks from the ice bath and stir the reaction mixtures at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • If the reaction is slow, heat the mixtures under reflux.

    • Upon completion, pour the reaction mixtures into ice water and acidify with dilute HCl to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry.

    • Purify the crude product by recrystallization from ethanol.

    • Determine the mass of the purified product for each isomer and calculate the percentage yield.

Solvent-Free Method:

  • Materials: 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, Acetophenone, Solid NaOH.

  • Procedure:

    • In separate mortars, combine acetophenone (1 equivalent), the respective fluorobenzaldehyde isomer (1 equivalent), and solid NaOH (1 equivalent).

    • Grind the mixtures with a pestle for 5-10 minutes. The mixtures will typically turn into a paste.

    • Add cold water to each mortar and break up the solid.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with water and recrystallize from a suitable solvent like ethanol.

    • Determine the mass of the purified product for each isomer and calculate the percentage yield.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product. The reactivity is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.

Protocol 2: Representative Knoevenagel Condensation

Objective: To synthesize 2-(fluorobenzylidene)malononitriles to compare the reactivity of 2- and 3-fluorobenzaldehyde.

  • Materials: 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, Malononitrile, Piperidine (catalyst), Ethanol.

  • Procedure:

    • In two separate 250 mL round-bottom flasks, dissolve the respective fluorobenzaldehyde isomer (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.

    • Add a catalytic amount of piperidine (e.g., 1 mmol, 0.1 mL) to each solution.

    • Stir the mixtures at room temperature or under reflux for a set period, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixtures to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and air dry.

    • Compare the yields and/or reaction times to assess the relative reactivity of the isomers.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide. The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

Similar to the Knoevenagel condensation, direct comparative studies are scarce. However, the increased electrophilicity of the carbonyl carbon in 3-fluorobenzaldehyde is expected to lead to a faster reaction rate and potentially higher yields compared to 2-fluorobenzaldehyde, where steric hindrance from the ortho-fluoro group could impede the approach of the bulky Wittig reagent.

Protocol 3: Comparative Wittig Reaction

Objective: To compare the product yields of the Wittig reaction between the fluorobenzaldehyde isomers and a stabilized ylide.

  • Materials: 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane (stabilized ylide), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In three separate, identical, flame-dried reaction flasks under an inert atmosphere, dissolve an equimolar amount of each fluorobenzaldehyde isomer in anhydrous THF.

    • To each flask, add an equimolar amount of the stabilized Wittig ylide.

    • Stir the reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours).

    • Monitor the progress of each reaction by TLC.

    • After the reaction period, quench all reactions and perform an identical workup procedure for each.

    • Purify the crude product from each reaction by column chromatography.

    • Determine the mass of the purified product for each isomer and calculate the percentage yield.

Visualizing Reaction Mechanisms and Workflows

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Ketone Ketone (e.g., Acetophenone) Enolate Enolate Ion Ketone->Enolate Deprotonation Aldehyde Fluorobenzaldehyde (2-fluoro or 3-fluoro) Alkoxide Tetrahedral Alkoxide Aldehyde->Alkoxide Base Base (e.g., NaOH) Enolate->Alkoxide Nucleophilic Attack Chalcone α,β-Unsaturated Ketone (Chalcone) Alkoxide->Chalcone Dehydration Water Water Alkoxide->Water

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Comparative_Workflow cluster_isomers Parallel Synthesis start Start: Select Reaction Type (e.g., Knoevenagel, Wittig) aldehyde2F 2-Fluorobenzaldehyde start->aldehyde2F aldehyde3F 3-Fluorobenzaldehyde start->aldehyde3F reaction_conditions Identical Reaction Conditions: - Stoichiometry - Catalyst - Solvent - Temperature - Time workup Identical Workup & Purification aldehyde2F->workup Reaction aldehyde3F->workup Reaction analysis Analysis: - Yield (%) - Reaction Time - Purity (TLC, NMR) workup->analysis conclusion Conclusion: Comparative Reactivity Assessment analysis->conclusion

Caption: Logical workflow for a comparative reactivity study.

Conclusion

The reactivity of 2- and 3-fluorobenzaldehyde is a nuanced interplay of electronic and steric factors. For condensation reactions like the Claisen-Schmidt, experimental evidence suggests that 3-fluorobenzaldehyde is more reactive , likely due to the strong, unopposed inductive electron withdrawal and the absence of steric hindrance. This trend is anticipated to hold for other reactions involving nucleophilic attack at the carbonyl carbon, such as the Knoevenagel and Wittig reactions. However, the specific nucleophile and reaction conditions can influence the outcome, and the strong inductive effect of the ortho-fluoro substituent in 2-fluorobenzaldehyde may render it surprisingly reactive in certain contexts, provided steric effects are minimal. This guide provides a framework for researchers to select the appropriate isomer and optimize reaction conditions based on a sound understanding of their inherent chemical properties.

References

Benchmarking the Efficiency of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides a comparative analysis of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde, a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting FLT3 and Aurora kinases. Its performance is benchmarked against other structurally similar benzaldehyde derivatives, supported by experimental data from peer-reviewed literature.

Synthesis and Efficiency Comparison

The primary application of this compound in the context of this guide is its use in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. The core reaction involves the condensation of a substituted 2,3-diaminopyridine with a benzaldehyde derivative, followed by an oxidative cyclization to form the fused imidazole ring system.

Synthesis of this compound:

This key intermediate is typically synthesized via a nucleophilic aromatic substitution reaction between 2,4-difluorobenzaldehyde and 1-methylpiperazine. The fluorine atom at the C4 position is more activated towards substitution due to the electron-withdrawing effect of the aldehyde group.

Comparative Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors:

The efficiency of this compound in the synthesis of a dual FLT3/Aurora kinase inhibitor can be compared with other benzaldehyde derivatives under similar reaction conditions. The general reaction scheme involves the condensation of a diaminopyridine intermediate with various benzaldehydes in the presence of sodium dithionite (Na₂S₂O₄), which acts as a reducing agent to facilitate the cyclization.

While a direct head-to-head comparison with identical substrates and conditions is not available in a single source, a compilation of data from various studies on the synthesis of imidazo[4,5-b]pyridines allows for a reasonable assessment of efficiency.

Table 1: Comparison of Benzaldehyde Derivatives in the Synthesis of Imidazo[4,5-b]pyridines

Benzaldehyde DerivativeReaction ConditionsProduct YieldReference
This compound 2,3-diaminopyridine derivative, Na₂S₂O₄, EtOH/H₂O, heatGood to Excellent (qualitative)[1]
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde2,3-diaminopyridine derivative, Na₂S₂O₄, EtOH/H₂O, heatGood to Excellent (qualitative)[1]
4-(4-Methylpiperazin-1-yl)benzaldehyde2,3-diaminopyridine, Na₂S₂O₅, DMSO58-94%[2]
Various substituted aryl aldehydes2,3-diaminopyridine, Water, thermal83-87%[3]
Various substituted aryl aldehydes2,3-diaminopyridine, Chlorotrimethylsilane, DMF, air oxidation79-80%[3]
Benzaldehyde5-bromo-2,3-diaminopyridine, I₂, EtOH, reflux80%[4]

Analysis of Efficiency:

The use of this compound and its 3-fluoro isomer in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors is reported to proceed with good to excellent yields, although specific quantitative data from the primary source is not detailed[1]. Comparison with other methods for synthesizing similar scaffolds reveals that high yields (often exceeding 80%) can be achieved with various substituted benzaldehydes under different reaction conditions[2][3][4].

The presence of the fluorine atom in this compound can offer several advantages in the final kinase inhibitor, including:

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the kinase active site.

  • Improved Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability.

The choice of a specific benzaldehyde will ultimately depend on the desired structure-activity relationship (SAR) for the target kinase and the overall synthetic strategy. However, the data suggests that this compound is an efficient and valuable building block for the construction of complex kinase inhibitors.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Solvent (e.g., DMSO, DMF)

  • Base (e.g., K₂CO₃, Et₃N)

Procedure:

  • To a solution of 2,4-difluorobenzaldehyde in a suitable solvent, add 1-methylpiperazine and a base.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Procedure for the Synthesis of 2-Substituted-Imidazo[4,5-b]pyridines

Materials:

  • Substituted 2,3-diaminopyridine

  • Substituted benzaldehyde (e.g., this compound)

  • Sodium dithionite (Na₂S₂O₄) or other oxidizing/cyclizing agent

  • Ethanol/Water mixture or other suitable solvent

Procedure:

  • Dissolve the substituted 2,3-diaminopyridine and the benzaldehyde derivative in a mixture of ethanol and water.

  • Add a solution of sodium dithionite in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Collect the precipitated product by filtration, wash with water and a suitable organic solvent (e.g., ethanol or ether), and dry under vacuum to obtain the desired 2-substituted-imidazo[4,5-b]pyridine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The kinase inhibitors synthesized using this compound often target key signaling pathways implicated in cancer cell proliferation and survival, such as the FLT3 and Aurora kinase pathways.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization pFLT3 pFLT3 Dimerization->pFLT3 PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS STAT5 STAT5 pFLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., from 2-Fluoro-4-(4-methyl- piperazin-1-YL)benzaldehyde) Inhibitor->pFLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Aurora_Kinase_Signaling_Pathway CellCycle Cell Cycle (G2/M Phase) AuroraA Aurora A Kinase CellCycle->AuroraA AuroraB Aurora B Kinase CellCycle->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis ProperCellDivision Proper Cell Division Centrosome->ProperCellDivision Spindle->ProperCellDivision Chromosome->ProperCellDivision Cytokinesis->ProperCellDivision Inhibitor Aurora Kinase Inhibitor (e.g., from 2-Fluoro-4-(4-methyl- piperazin-1-YL)benzaldehyde) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Role of Aurora kinases in mitosis and the point of inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound is outlined below.

Experimental_Workflow Start Starting Materials: - 2,3-Diaminopyridine derivative - this compound Reaction Condensation & Cyclization Start->Reaction Purification Purification (Filtration/Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening In vitro Kinase Assay (FLT3, Aurora) Characterization->Screening CellAssay Cell-based Assays (Proliferation, Apoptosis) Screening->CellAssay Lead Lead Compound CellAssay->Lead

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Guide to Methodologies for 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a crucial building block in the creation of various pharmaceutical agents, can be synthesized through several methodologies. This guide provides an objective comparison of these synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

The primary and most direct route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of an activated aromatic ring with a nucleophile. The most common starting materials for this synthesis are 2,4-difluorobenzaldehyde and 1-methylpiperazine. The fluorine atom at the C4 position is selectively displaced by the secondary amine of 1-methylpiperazine, driven by the electron-withdrawing effect of the aldehyde group and the fluorine atom at the C2 position.

This guide will explore variations of this core methodology, focusing on different solvents and bases, which can significantly impact reaction efficiency, yield, and purity.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative data for three distinct methodologies for the synthesis of this compound via nucleophilic aromatic substitution. These methodologies are differentiated by the choice of solvent and base.

ParameterMethodology 1Methodology 2Methodology 3
Starting Materials 2,4-difluorobenzaldehyde, 1-methylpiperazine2,4-difluorobenzaldehyde, 1-methylpiperazine2,4-difluorobenzaldehyde, 1-methylpiperazine
Solvent Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Acetonitrile (ACN)
Base Potassium Carbonate (K₂CO₃)Diisopropylethylamine (DIPEA)Sodium Bicarbonate (NaHCO₃)
Reaction Temperature 100-120 °C120-140 °C80-100 °C
Reaction Time 4-6 hours2-4 hours8-12 hours
Typical Yield 85-95%90-98%70-85%
Reported Purity >97%[1]>98%>96%[2]
Work-up Procedure Aqueous work-up, extractionAqueous work-up, extractionFiltration, extraction
Purification Recrystallization or column chromatographyRecrystallization or column chromatographyColumn chromatography

Experimental Protocols

Below are the detailed experimental protocols for the three compared methodologies.

Methodology 1: Synthesis in Dimethylformamide (DMF) with Potassium Carbonate (K₂CO₃)
  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Methodology 2: Synthesis in Dimethyl Sulfoxide (DMSO) with Diisopropylethylamine (DIPEA)
  • In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMSO.

  • Add 1-methylpiperazine (1.2 eq) followed by diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the mixture to 130 °C and maintain for 3 hours.

  • Track the reaction's completion using TLC analysis.

  • After cooling, dilute the reaction mixture with water and extract with toluene (3 x 50 mL).

  • Wash the combined organic phases with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel.

Methodology 3: Synthesis in Acetonitrile (ACN) with Sodium Bicarbonate (NaHCO₃)
  • Suspend sodium bicarbonate (2.5 eq) in acetonitrile (ACN).

  • Add 2,4-difluorobenzaldehyde (1.0 eq) and 1-methylpiperazine (1.1 eq) to the suspension.

  • Reflux the mixture at 90 °C for 10 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic methodologies described.

cluster_methodology1 Methodology 1 cluster_methodology2 Methodology 2 cluster_methodology3 Methodology 3 start1 2,4-Difluorobenzaldehyde + 1-Methylpiperazine reagents1 DMF, K₂CO₃ start1->reagents1 conditions1 100-120 °C, 4-6h reagents1->conditions1 product1 This compound conditions1->product1 start2 2,4-Difluorobenzaldehyde + 1-Methylpiperazine reagents2 DMSO, DIPEA start2->reagents2 conditions2 120-140 °C, 2-4h reagents2->conditions2 product2 This compound conditions2->product2 start3 2,4-Difluorobenzaldehyde + 1-Methylpiperazine reagents3 ACN, NaHCO₃ start3->reagents3 conditions3 80-100 °C, 8-12h reagents3->conditions3 product3 This compound conditions3->product3

Figure 1. Comparative workflow of synthetic methodologies.

start Starting Materials: 2,4-Difluorobenzaldehyde 1-Methylpiperazine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Figure 2. General experimental workflow for the synthesis.

References

A Comprehensive Guide to the Structural Validation of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde using 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. For novel compounds such as 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde, a versatile building block in medicinal chemistry, rigorous structural validation is paramount. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical methods for the structural elucidation of this compound, supported by predictive experimental data and detailed protocols.

I. Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR experiments like COSY, HSQC, and HMBC can definitively establish the chemical structure of this compound.

Predicted ¹H and ¹³C NMR Data

Due to the absence of published experimental spectra for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on known values for structurally similar compounds, including 2-fluoro-4-substituted benzaldehydes and N-methylpiperazine derivatives. These predictions form the basis for the interpretation of 2D NMR correlation maps.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
19.85 (s, 1H)189.5
2-125.0 (d, J=15 Hz)
37.60 (dd, J=8.5, 2.0 Hz, 1H)132.0 (d, J=4 Hz)
4-155.0 (d, J=250 Hz)
56.80 (dd, J=8.5, 2.0 Hz, 1H)114.0 (d, J=25 Hz)
67.00 (t, J=8.5 Hz, 1H)118.0 (d, J=10 Hz)
7, 113.30 (t, J=5.0 Hz, 4H)54.5
8, 102.50 (t, J=5.0 Hz, 4H)48.0
92.30 (s, 3H)46.0

Note: Predicted chemical shifts are in ppm relative to TMS. Coupling constants (J) are given in Hertz. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'dd' a doublet of doublets.

2D NMR Correlation Analysis

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, the following key correlations are expected:

    • Correlation between the aromatic protons H-3, H-5, and H-6, confirming their positions on the benzene ring.

    • Correlation between the piperazine protons at positions 7/11 and 8/10, indicating their adjacent relationship within the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The expected HSQC correlations would confirm the assignments made in Table 1. For instance, the proton at 9.85 ppm (H-1) will show a correlation with the carbon at 189.5 ppm (C-1).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations include:

    • Correlation from the aldehyde proton (H-1) to the aromatic carbons C-2 and C-6.

    • Correlations from the piperazine protons (H-7/11) to the aromatic carbon C-4, confirming the attachment of the piperazine ring to the benzaldehyde moiety.

    • Correlations from the methyl protons (H-9) to the piperazine carbons C-8 and C-10, confirming the position of the methyl group on the piperazine nitrogen.

II. Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.

Table 2: Comparison of Structural Elucidation Techniques

TechniquePrincipleAdvantages for this MoleculeDisadvantages for this Molecule
2D NMR Spectroscopy Measures nuclear spin correlations through chemical bonds.Provides unambiguous connectivity information. Non-destructive.Requires a relatively large amount of pure sample. May not provide information on absolute stereochemistry.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, requires very small sample amounts. Provides molecular weight and fragmentation patterns that can infer structure.Isomeric compounds can be difficult to distinguish. Does not provide direct connectivity information.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal.Provides the absolute and unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to grow.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns.[1][2] For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₁₅FN₂O). The fragmentation pattern would likely show characteristic losses of the aldehyde group (CHO) and fragmentation of the piperazine ring, providing supportive evidence for the proposed structure.

X-ray Crystallography

X-ray crystallography is the gold standard for structural determination as it provides the precise three-dimensional arrangement of atoms in a molecule.[3] If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of its structure, including bond lengths, bond angles, and conformation in the solid state.

III. Experimental Protocols

2D NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling, to identify the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: Acquire a gradient-selected COSY (gCOSY) or DQF-COSY spectrum to identify ¹H-¹H spin-spin coupling networks.

  • HSQC: Acquire a gradient-selected HSQC (gHSQC) spectrum to identify direct ¹H-¹³C correlations.

  • HMBC: Acquire a gradient-selected HMBC (gHMBC) spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). The experiment should be optimized to detect correlations for a range of coupling constants (e.g., 4-10 Hz).

Mass Spectrometry (High-Resolution)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain an accurate mass measurement of the molecular ion.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

X-ray Crystallography

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and structural parameters.

IV. Visualizing the Validation Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the 2D NMR validation process and the key structural correlations.

G 2D NMR Experimental Workflow cluster_sample Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Confirmation Sample Pure Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Correlate Spectra COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Confirm Structure Analysis->Structure

Caption: Workflow for 2D NMR-based structural validation.

G Key 2D NMR Correlations cluster_molecule Molecular Fragments cluster_correlations Correlation Types Aldehyde Aldehyde (CHO) Aldehyde->Aldehyde HSQC Benzene Fluorinated Benzene Ring Aldehyde->Benzene HMBC Benzene->Benzene COSY Benzene->Benzene HSQC Piperazine N-Methylpiperazine Ring Benzene->Piperazine HMBC Piperazine->Piperazine COSY Piperazine->Piperazine HSQC COSY COSY (¹H-¹H) HSQC HSQC (¹H-¹³C, 1-bond) HMBC HMBC (¹H-¹³C, 2-3 bonds)

Caption: Key 2D NMR correlations for structural confirmation.

References

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted mass spectrometric fragmentation pattern of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde. Due to the absence of a publicly available mass spectrum for this specific compound, this analysis is based on established fragmentation principles of analogous structures, including substituted benzaldehydes and piperazine derivatives. This document is intended for researchers, scientists, and drug development professionals requiring an understanding of the mass spectral behavior of this and related molecules.

Predicted Mass Spectrometric Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is anticipated to follow pathways characteristic of aromatic aldehydes and N-alkylpiperazines. The molecular ion (M•+) is expected to be observed, followed by a series of fragmentation steps involving the aldehyde and methylpiperazinyl moieties.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of a hydrogen radical from the formyl group, leading to a stable [M-H]+ ion.[1][2]

  • Loss of the Formyl Group: Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (•CHO), producing a prominent ion corresponding to the substituted fluorophenylpiperazine moiety.[1][2]

  • Cleavage of the Piperazine Ring: The 4-methylpiperazine substituent is prone to fragmentation. A characteristic fragmentation is the cleavage of the C-N bonds within the piperazine ring. The most significant of these is often the loss of a C3H7N radical, leading to a stable ion. Another common fragmentation involves the loss of a methyl radical from the piperazine nitrogen.

  • Formation of the Tropylium Ion: Aromatic compounds can rearrange to form a stable tropylium ion (C7H7+), although this may be less prominent depending on the other fragmentation pathways.

Based on these principles, a predicted fragmentation pattern is summarized in the table below.

Data Presentation

Table 1: Predicted Mass Spectral Data for this compound

m/z (predicted) Proposed Fragment Ion Formula Notes
222[M]•+C12H15FN2O•+Molecular Ion
221[M-H]+C12H14FN2O+Loss of a hydrogen radical from the aldehyde group.
193[M-CHO]+C11H14FN2+Loss of the formyl radical.
165[M-C3H7N]+C9H8FNO+Loss of a propylamino radical from the piperazine ring.
151C8H6FNO+Further fragmentation of the piperazine ring.
123C7H5FN+Ion resulting from cleavage of the piperazine ring.
95[C6H4F]+C6H4F+Fluorophenyl cation, resulting from cleavage of the formyl group.[1]
71[C4H9N]+C4H9N+Fragment corresponding to the methylpiperazine side chain.
57[C3H7N]•+C3H7N•+Fragment from the piperazine ring.

Table 2: Comparison with Alternative Analytical Techniques

Technique Information Provided Advantages Limitations
Mass Spectrometry (GC-MS/LC-MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides structural information, suitable for complex mixtures.Fragmentation can be complex to interpret without reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms. 19F NMR is particularly useful for fluorinated compounds.[3]Provides unambiguous structure determination. Non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Fast and simple technique for functional group identification.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution separation, accurate quantification.Does not provide structural information on its own; often coupled with MS.

Experimental Protocols

A standard protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on established methods for similar aromatic aldehydes.[1][4]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent like dichloromethane or methanol.

  • Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve.

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.[4]

  • Injector Temperature: 250 °C.[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230 °C.[4]

    • Quadrupole Temperature: 150 °C.[4]

    • Scan Range: m/z 40-500.

Mandatory Visualization

Fragmentation_Pathway M C12H15FN2O (m/z = 222) Molecular Ion M_minus_H [M-H]+ (m/z = 221) M->M_minus_H - H• M_minus_CHO [M-CHO]+ (m/z = 193) M->M_minus_CHO - CHO• frag1 C9H8FNO+ (m/z = 165) M_minus_CHO->frag1 - C2H4N• frag2 C6H4F+ (m/z = 95) M_minus_CHO->frag2 - C5H10N2 frag3 C4H9N+ (m/z = 71) M_minus_CHO->frag3 - C7H5FO

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Dilute to Working Concentration prep1->prep2 gc_inj Inject into GC prep2->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_det Mass Detection ms_ion->ms_det data_acq Obtain Mass Spectrum ms_det->data_acq data_anl Fragmentation Analysis data_acq->data_anl

Caption: General workflow for GC-MS analysis of aromatic aldehydes.

References

A Comparative Analysis of the Biological Activity of Compounds Derived from Different Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Benzaldehyde Derivatives with Supporting Experimental Data

The introduction of fluorine atoms into benzaldehyde derivatives has proven to be a highly effective strategy in medicinal chemistry for enhancing the biological activity and pharmacokinetic properties of molecules. This guide provides a comparative analysis of the biological activity of various compounds derived from different fluorinated benzaldehydes, focusing on their antimicrobial and cytotoxic effects. The data presented is collated from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Antimicrobial Activity

Derivatives of fluorinated benzaldehydes, particularly Schiff bases and related compounds, have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The position and number of fluorine substitutions on the benzaldehyde ring, as well as the nature of the condensed amine, play a crucial role in determining the potency and spectrum of activity.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various fluorinated benzaldehyde derivatives against common microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Schiff BaseC3 (fluorinated phenylhydrazine benzaldehyde)Escherichia coli3.81 µM[1]
Schiff BaseC4 (fluorinated phenylhydrazine benzaldehyde)Staphylococcus aureus3.45 µM[1]
Schiff BaseC6 (fluorinated phenylhydrazine benzaldehyde)Pseudomonas aeruginosa3.31 µM[1]
Benzimidazole2-(m-fluorophenyl)-benzimidazole (14)Bacillus subtilis7.81[2]
Benzimidazole2-(m-fluorophenyl)-5-methyl-benzimidazole (18)Gram-negative bacteria31.25[2]
Cinnamaldehyde Derivative4-bromophenyl substitutedAcinetobacter baumannii32[3]
Cinnamaldehyde Derivativedi-chlorinated analogAcinetobacter baumannii64[3]

Note: The activity of these compounds is often compared to standard antibiotics. For instance, Gentamicin showed MIC50 values of 2.14 µM, 2.21 µM, and 2.19 µM against E. coli, S. aureus, and P. aeruginosa, respectively[1].

Cytotoxic Activity

Fluorinated benzaldehyde derivatives have also been extensively investigated for their potential as anticancer agents. The cytotoxic effects are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency.

Quantitative Cytotoxicity Data

The table below presents the IC50 values of selected fluorinated benzaldehyde derivatives against different human cancer cell lines. Lower IC50 values signify higher cytotoxicity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated AminophenylhydrazineCompound 6 (containing 5 fluorine atoms)A549 (Lung Carcinoma)0.64[4]
Benzaldehyde Derivative2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34 µg/mL[5]
Benzaldehyde Derivative2,3-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.15 µg/mL[5]
Benzaldehyde Derivative2,3-DihydroxybenzaldehydeHCT-116 (Colon)1.09 µg/mL[5]
Benzaldehyde Derivative2,3-DihydroxybenzaldehydeHL-60 (Leukemia)0.36 µg/mL[5]
Benzaldehyde Derivative2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.51 µg/mL[5]
Benzaldehyde Derivative2,5-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.29 µg/mL[5]
Benzaldehyde Derivative2,5-DihydroxybenzaldehydeHCT-116 (Colon)1.17 µg/mL[5]
Benzaldehyde Derivative2,5-DihydroxybenzaldehydeHL-60 (Leukemia)0.42 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[6]

  • Inoculum Preparation: The test microorganism is cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL), and then diluted to the final inoculum concentration (approximately 5 x 10^5 CFU/mL).[6]

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound.[6]

  • Incubation: The plate is incubated at 35 ± 2°C for 18-24 hours.[6]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[6]

MTT Assay Protocol for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[9]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Standardized Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for MIC Determination

Experimental_Workflow_MTT cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for MTT Cytotoxicity Assay

Apoptosis_Signaling_Pathway Fluorinated Benzaldehyde Derivative Fluorinated Benzaldehyde Derivative Cellular Stress Cellular Stress Fluorinated Benzaldehyde Derivative->Cellular Stress Caspase Activation Caspase Activation Cellular Stress->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Simplified Apoptosis Signaling Pathway

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined are based on the general principles of handling hazardous chemical waste.

Immediate Safety and Handling Precautions

Given its chemical structure, this compound should be handled as a potentially hazardous substance. It is likely to be a combustible liquid that is harmful if swallowed, causes skin and eye irritation, and may be toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat[3][4]

Handling:

  • All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Avoid contact with skin and eyes.[5]

  • Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1][2]

Spill Response Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Clear the area of all non-essential personnel and eliminate any nearby ignition sources.[6]

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment: Use an inert, non-combustible absorbent material such as sand, vermiculite, or earth to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable, and properly labeled container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent. All cleaning materials and rinsate must be collected and disposed of as hazardous waste.

  • Prevent Environmental Release: Do not allow the spilled chemical or contaminated cleaning materials to enter drains or waterways.[1][7]

Waste Disposal Procedures

The disposal of this compound must be managed as hazardous waste.

Collection and Storage:

  • Waste Container: All waste containing this chemical, including contaminated consumables, should be placed in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and a clear indication of the associated hazards (e.g., "Combustible," "Harmful," "Irritant").

  • Segregation: Store the hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]

Final Disposal:

  • Licensed Disposal Service: The final disposal of the collected waste must be handled by a licensed and certified hazardous waste disposal company.[2][4]

  • Regulatory Adherence: All disposal activities must be in strict accordance with all applicable local, state, and federal regulations.

  • Prohibited Disposal Methods:

    • Do not pour this chemical down the sink or drain.[7]

    • Do not dispose of this chemical in the regular trash.

    • Do not allow the chemical to evaporate in a fume hood as a method of disposal.[9]

Hazard Profile of Structurally Related Compounds

The following table summarizes key data for compounds structurally related to this compound to provide an indication of its likely hazard profile.

Property4-FluorobenzaldehydePiperazineBenzaldehyde
Physical State LiquidSolidLiquid
Key Hazards Combustible liquid, Harmful if swallowed, Causes serious eye irritation, Toxic to aquatic life with long-lasting effects.[2][8]Causes severe skin burns and eye damage, May cause an allergic skin reaction.Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause allergy or asthma symptoms or breathing difficulties if inhaled, Harmful to aquatic life.[1][5]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong reducing agents.[2][8]Strong oxidizing agents.Strong oxidizing agents, Strong reducing agents, Strong bases.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound consult_sds Consult Analogous SDS Data & Institutional EHS Guidelines start->consult_sds identify_hazards Identify Potential Hazards: - Combustible - Harmful/Toxic - Irritant - Environmental Hazard consult_sds->identify_hazards ppe Wear Appropriate PPE: - Chemical-resistant Gloves - Safety Goggles - Lab Coat identify_hazards->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate containerize Collect in a Labeled, Sealed Hazardous Waste Container segregate->containerize storage Store in a Designated Hazardous Waste Accumulation Area containerize->storage disposal Arrange for Pickup by a Licensed Waste Disposal Facility storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for handling 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde (CAS No. 1197193-42-2).[1][2] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.

Protection Type Specific Equipment Rationale & Best Practices
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[3][4][5][6]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for integrity before each use. Dispose of contaminated gloves according to institutional protocols.[4]
Body Protection A fully buttoned laboratory coat or chemical-resistant apron.[4][7][8]Prevents skin contact with spills or splashes.
Respiratory Protection Use in a certified laboratory chemical fume hood.[9]A respirator with an appropriate cartridge may be necessary for large quantities or if a fume hood is unavailable.

II. Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

III. Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3][8]

  • Avoid direct contact with skin and eyes.[4][8]

  • Do not breathe dust or vapors.[8]

  • Wash hands thoroughly after handling.[4][8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly sealed to prevent exposure to air and moisture.[3][10]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Protect from heat and direct sunlight.[3][10]

IV. Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is a cornerstone of laboratory safety.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop up the contained material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal:

  • Dispose of waste in a designated hazardous waste container.

  • All disposal activities must comply with local, state, and federal regulations.[9]

  • Do not dispose of down the drain or in regular waste streams.[9]

V. Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.

Operational Workflow for Handling this compound prep Preparation - Review SDS - Don PPE handling Handling - Work in fume hood - Weigh and dispense prep->handling experiment Experimentation - Perform reaction - Monitor progress handling->experiment decon Decontamination - Clean glassware - Wipe surfaces experiment->decon disposal Waste Disposal - Segregate waste - Label container decon->disposal

Caption: A flowchart of the handling process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.